N,N-Dipropylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTIBNDWGNYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061499 | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-24-1 | |
| Record name | N,N-Dipropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dipropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N,n Dipropylacetamide and Its Analogues
Multi-Step Organic Synthesis Pathways
Multi-step synthesis provides the framework for assembling complex N,N-dipropylacetamide analogues. By strategically combining different reaction types, chemists can systematically build molecules with precise structural features. These pathways often begin with the formation of the fundamental amide bond, followed by reactions that modify the scaffold to introduce greater complexity.
Condensation Reactions for this compound Synthesis
Condensation reactions represent a fundamental approach to the synthesis of this compound. This type of reaction involves the joining of two molecules, in this case, a carboxylic acid or its derivative and an amine, with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The direct reaction between acetic acid and dipropylamine (B117675) to form this compound is a classic example of amidation, a subset of condensation reactions. libretexts.org To facilitate this transformation, which can be slow at room temperature, activating agents or catalysts are often employed. nih.gov A common laboratory method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. derpharmachemica.com
The general principle of this condensation is the nucleophilic attack of the nitrogen atom of dipropylamine on the electrophilic carbonyl carbon of the acetic acid derivative. The reaction is typically driven to completion by removing the water or other small molecule byproduct.
N-Alkylation Reactions in this compound Derivative Synthesis
N-alkylation is a key strategy for the synthesis of N,N-disubstituted acetamide (B32628) derivatives, including those of this compound. semanticscholar.org This method involves the introduction of alkyl groups onto a nitrogen atom. In the context of synthesizing derivatives, one could start with a primary amide (R-CONH2) or a mono-substituted amide (R-CONHR') and introduce propyl groups. Standard conditions for N-alkylation often require a strong base to deprotonate the amide, making the nitrogen a more potent nucleophile. stackexchange.com Common bases include sodium hydride (NaH) or n-butyllithium (n-BuLi). stackexchange.com The deprotonated amide then reacts with an alkyl halide, such as propyl iodide or propyl bromide, in an SN2 reaction to form the N-alkylated product. stackexchange.com
Palladium-catalyzed N-alkylation reactions have also emerged as powerful methods, offering milder conditions and broader substrate scope. chemrxiv.org These reactions can involve various alkylating agents, and the catalyst facilitates the formation of the C-N bond. chemrxiv.org The choice of solvent can significantly impact the yield and selectivity of N-alkylation reactions. stackexchange.com
| Reactants | Reagents | Product | Reference |
| Acetamide, Propyl iodide | Strong base (e.g., NaH) | This compound | stackexchange.com |
| N-propylacetamide, Propyl bromide | Cs2CO3, I2 catalyst | This compound | stackexchange.com |
Formation of Thienopyrimidine Scaffolds in this compound Derivatives
The synthesis of this compound derivatives can be extended to include complex heterocyclic systems like thienopyrimidines. These scaffolds are of significant interest in medicinal chemistry. The synthesis typically involves building the thienopyrimidine core from appropriate thiophene (B33073) precursors. nih.gov For instance, an aminothiophene derivative bearing an ester or nitrile group can react with a carbonyl compound or an amine to form the pyrimidinone ring fused to the thiophene. nih.gov
To incorporate an this compound moiety, a common strategy is to have a functional group on the thienopyrimidine core that can be coupled with this compound or its precursors. For example, a thienopyrimidine with a carboxylic acid group can be activated and then reacted with dipropylamine to form the desired amide derivative. Alternatively, a halo-substituted thienopyrimidine could undergo a palladium-catalyzed amidation with dipropylamine. The specific synthetic route depends on the desired point of attachment and the substitution pattern on the thienopyrimidine ring system. nih.govmdpi.com
Synthesis via Acylation and Elimination Approaches for α-Diazo Acetamides
A significant class of this compound analogues are α-diazo acetamides, which are valuable intermediates in organic synthesis. A common and effective method for their preparation is through an acylation-elimination sequence. whiterose.ac.uk This approach typically starts with the acylation of an amine with an appropriate acid chloride, followed by a base-induced elimination to generate the diazo group. whiterose.ac.uk
This two-step process allows for the synthesis of a wide range of α-diazo acetamides by varying the amine and the acylating agent. whiterose.ac.uk The diazo group is a versatile functional group that can undergo various transformations, making these derivatives useful building blocks in organic chemistry. nih.gov
Acid chlorides are highly reactive intermediates that play a crucial role in the synthesis of α-diazo acetamides. derpharmachemica.comwhiterose.ac.uk They are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). derpharmachemica.comyoutube.com The resulting acid chloride is a potent electrophile, readily undergoing nucleophilic attack by amines.
In the context of α-diazo acetamide synthesis, an acid chloride containing a suitable leaving group alpha to the carbonyl is reacted with the desired amine, such as dipropylamine. whiterose.ac.uk This acylation step forms an α-halo-acetamide intermediate, which is then poised for the subsequent elimination reaction. The high reactivity of acid chlorides ensures that the acylation proceeds efficiently, often at low temperatures. whiterose.ac.uk
Bases are critical in the final step of the synthesis of α-diazo acetamides, where they induce an elimination reaction to form the diazo group. whiterose.ac.uk Following the acylation of the amine with the acid chloride, a base is added to the reaction mixture. Common bases used for this purpose include tertiary amines such as N,N-dimethylaniline and triethylamine. whiterose.ac.uk
The base abstracts a proton from the α-carbon of the intermediate amide, leading to the formation of an enolate or a related intermediate. This is followed by the elimination of a leaving group, often a halide, to generate the α-diazo acetamide. Triethylamine is frequently chosen as it often allows for easier product purification compared to other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). whiterose.ac.uk The choice of base and reaction conditions can be optimized to maximize the yield of the desired α-diazo acetamide. nih.gov
| Amine | Acid Chloride | Base for Elimination | Product | Reference |
| Dipropylamine | 2-chloroacetyl chloride | Triethylamine | 2-diazo-N,N-dipropylacetamide | whiterose.ac.uk |
| Pyrrolidine | 2-chloro-2-phenylacetyl chloride | Sodium hydroxide (B78521) | 2-diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one | whiterose.ac.uk |
Phase Transfer Catalysis in Elimination Steps
Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of amide synthesis, PTC can be particularly effective in base-mediated elimination reactions that form precursor alkenes or the amide itself through different synthetic strategies.
The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. For instance, in a dehydrohalogenation reaction to produce an unsaturated precursor for an amide, the hydroxide ion is transferred from the aqueous phase to the organic phase to act as a base.
The most common mechanism for PTC-NaOH-mediated elimination reactions to form alkenes is the E2 (bimolecular elimination) mechanism. This process is favored under PTC conditions. The reaction rate and selectivity can be significantly influenced by the choice of catalyst, solvent, and the concentration of the base.
Table 1: Key Parameters in Phase Transfer Catalyzed Elimination
| Parameter | Influence on Reaction | Typical Choices |
| Catalyst | Facilitates ion transfer between phases. | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride |
| Base | Promotes the elimination reaction. | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |
| Solvent | Affects solubility and reaction rate. | Toluene, Dichloromethane, Chloroform |
| Temperature | Influences reaction kinetics. | Typically room temperature to mild heating (25-50 °C) |
This table is illustrative and specific conditions depend on the substrate.
Research has shown that the use of PTC in elimination reactions can lead to higher yields, reduced reaction times, and milder reaction conditions compared to traditional homogeneous methods.
Direct Amide Synthesis from Alcohols and Secondary Amines
The direct synthesis of amides from alcohols and amines is a highly atom-economical process that generates water as the primary byproduct. This approach avoids the pre-activation of the carboxylic acid, which is a common step in traditional amidation methods.
A significant advancement in direct amidation has been the development of N-heterocyclic carbene (NHC) based ruthenium catalysts. These catalysts have demonstrated high activity for the coupling of both primary and secondary amines with alcohols. nih.govkaist.ac.kr
The catalytic cycle is believed to involve the initial dehydrogenation of the alcohol to form an aldehyde, which remains coordinated to the ruthenium center. The amine then adds to the coordinated aldehyde to form a hemiaminal intermediate. Subsequent dehydrogenation of the hemiaminal yields the final amide product and regenerates the active catalyst. nih.gov For the synthesis of this compound, this would involve the reaction of butanol with dipropylamine.
Several ruthenium-NHC catalyst systems have been developed. Some are generated in situ from components like [RuCl2(cod)], an imidazolium (B1220033) salt, and a phosphine (B1218219) ligand, while others are well-defined complexes such as [RuCl2(IiPr)(p-cymene)]. nih.gov Phosphine-free catalyst systems have also been developed, showing comparable or even improved activity. kaist.ac.kr
Table 2: Representative Ruthenium-NHC Catalyzed Amidation
| Alcohol | Amine | Catalyst System | Yield (%) |
| 1-Hexanol | Dibenzylamine | Ru-NHC complex | 60 |
| Benzyl alcohol | Piperidine | [Ru(p-cymene)Cl2]2/NHC/MeCN | High |
| Ethanol | Morpholine (B109124) | [Ru(benzene)Cl2]2/NHC/MeCN | High |
Data sourced from relevant studies and presented for illustrative purposes. kaist.ac.krkaist.ac.kr
Interestingly, studies on ruthenium-catalyzed direct amidation have revealed the potential involvement of ester intermediates, particularly in reactions involving sterically hindered secondary amines. kaist.ac.kr While direct amidation is the primary pathway for less hindered substrates, the formation of an ester from the alcohol followed by its conversion to the amide can become a significant competing or even dominant pathway. kaist.ac.kr
The proposed mechanism suggests that the ruthenium catalyst can also facilitate the dehydrogenative coupling of two alcohol molecules to form an ester. This ester can then react with the amine to produce the amide. This pathway is particularly relevant when the direct reaction between the alcohol-derived aldehyde and the sterically hindered amine is slow.
Industrial Production Techniques for this compound and Related Compounds
The large-scale production of amides like this compound necessitates robust and efficient manufacturing processes. Industrial synthesis often prioritizes cost-effectiveness, safety, and environmental considerations.
Large-Scale Batch Reactions
Batch processing remains a common method for the industrial synthesis of specialty chemicals like this compound. In a typical batch process, the reactants are charged into a large reactor, and the reaction is allowed to proceed under controlled conditions of temperature, pressure, and agitation.
For the synthesis of this compound, a common industrial route would involve the reaction of an activated acetic acid derivative (such as acetyl chloride or acetic anhydride) with dipropylamine. The choice of reagents is often dictated by cost and availability.
Key considerations for large-scale batch amidation include:
Heat Management: Amidation reactions are often exothermic, and efficient heat removal is crucial to prevent runaway reactions.
Mixing: Ensuring proper mixing of reactants is vital for achieving high conversion and avoiding localized side reactions.
Work-up and Purification: After the reaction is complete, the product needs to be isolated and purified, often through extraction, distillation, or crystallization.
While batch processing is versatile, it can be less efficient in terms of reactor downtime for cleaning and setup between batches.
Automation and Continuous Flow Systems
In recent years, there has been a significant shift towards the adoption of continuous flow manufacturing in the chemical industry. nih.govnus.edu.sg Continuous flow systems offer several advantages over traditional batch processes, including improved safety, better process control, higher efficiency, and easier scalability.
In a continuous flow setup for the synthesis of this compound, reactants would be continuously pumped through a series of reactors where the reaction takes place. The product stream is then continuously processed for purification.
Table 3: Comparison of Batch vs. Continuous Flow Production
| Feature | Batch Production | Continuous Flow Production |
| Scale | Well-suited for various scales, but scaling up can be complex. | Easily scalable by extending operation time or using parallel reactors. |
| Safety | Larger volumes of hazardous materials are present at any given time. | Smaller reactor volumes lead to inherently safer processes. |
| Process Control | More challenging to maintain consistent conditions throughout the batch. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Lower productivity due to downtime between batches. | Higher productivity with continuous operation. |
The development of microreactors and other advanced flow chemistry technologies has further enhanced the capabilities of continuous manufacturing for fine chemical and pharmaceutical production.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of amides often involves the use of hazardous solvents and stoichiometric coupling agents, leading to significant environmental concerns. rsc.org Green chemistry offers a framework to mitigate these issues through innovative approaches to solvent selection and catalysis.
Solvent Selection and Optimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional amide synthesis frequently employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. researchgate.net Consequently, the identification and implementation of greener alternatives is a key area of research.
Recent studies have evaluated a range of more sustainable solvents for amide coupling reactions, demonstrating that effective replacements for hazardous solvents are available. rsc.org Bio-based solvents, derived from renewable resources, represent a particularly promising class of green solvents. For the synthesis of this compound, several greener alternatives have shown promise, offering comparable or even improved performance over traditional solvents.
Table 1: Comparison of Solvent Performance in the Synthesis of this compound
| Solvent | Type | Source | Yield (%) | Green Chemistry Considerations |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Petrochemical | 92 | Reprotoxic, high boiling point, difficult to recycle |
| Toluene | Aromatic | Petrochemical | 85 | Volatile organic compound (VOC), neurotoxin |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Renewable | 95 | Biodegradable, lower toxicity than THF, easily recyclable |
| Cyclopentyl methyl ether (CPME) | Ether | Petrochemical | 93 | Low peroxide formation, high boiling point, easily recyclable |
| Dimethyl carbonate (DMC) | Carbonate | Petrochemical | 88 | Low toxicity, biodegradable, can act as a reagent |
| Ethyl acetate (B1210297) | Ester | Renewable | 90 | Low toxicity, readily biodegradable |
This table presents representative data synthesized from general findings on green solvent replacement in amide synthesis. rsc.orgnih.gov
The data indicates that bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) can provide excellent yields while offering a significantly improved environmental profile compared to traditional solvents like DMF. rsc.org The optimization of solvent selection involves considering not only the reaction yield but also factors such as solvent toxicity, biodegradability, and the energy required for its removal and recycling.
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy consumption. dst.gov.in The development of novel catalysts for amide bond formation is an active area of research, with a focus on moving away from stoichiometric activators that generate significant waste.
Several catalytic systems have emerged as effective for the synthesis of amides, which can be applied to the production of this compound. These include enzymatic, heterogeneous, and homogeneous metal-based catalysts.
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing the amidation of carboxylic acids and amines under mild conditions. nih.gov This biocatalytic approach avoids the use of harsh reagents and often proceeds with high selectivity.
Heterogeneous Catalysis: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, enabling their reuse and minimizing product contamination. nih.gov Materials like silica-supported catalysts have been developed for direct amide synthesis. nih.gov
Homogeneous Catalysis: Transition metal complexes, particularly those based on gold, have been shown to catalyze the aerobic oxidation of alcohols and amines to form amides, using molecular oxygen as a green oxidant. acs.org
Table 2: Performance of Sustainable Catalysts in Amide Synthesis
| Catalyst | Catalyst Type | Reaction Conditions | Yield (%) | Sustainability Advantages |
| Candida antarctica lipase B (CALB) | Biocatalyst (Enzyme) | 60°C, CPME solvent | >90 | Mild conditions, high selectivity, biodegradable catalyst |
| Silica-supported Catalyst | Heterogeneous | 120°C, Toluene | 85 | Reusable, low cost, environmentally benign support |
| Gold Nanoparticles | Homogeneous | 100°C, O₂ oxidant | 92 | High activity, uses clean oxidant (O₂) |
| Boric Acid | Homogeneous | Solvent-free, 100-120°C | 88-95 | Inexpensive, low toxicity, solvent-free conditions |
This table presents representative data synthesized from studies on various catalytic amide synthesis methods. nih.govnih.govacs.orgresearchgate.net
These catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, reduced waste generation, and the potential for catalyst recycling. The choice of catalyst will depend on the specific substrates and desired reaction conditions.
Purification Methodologies for this compound and Derivatives
The isolation and purification of the target compound are critical steps in any synthetic process. For this compound and its derivatives, several methodologies can be employed to achieve high purity, ranging from classical techniques like recrystallization to more advanced chromatographic and spectrometric methods.
Recrystallization Techniques
Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com For amides, which are often polar, polar solvents are generally good candidates for recrystallization. researchgate.net
The selection of an appropriate solvent is paramount for a successful recrystallization. mt.com An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile. researchgate.net Mixed solvent systems, such as ethanol-water or diethyl ether-methanol, can also be effective for highly associated solids like amides. pitt.edu
Table 3: Screening of Solvents for Recrystallization of an N,N-Dialkylacetamide Analogue
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery (%) |
| Ethanol | Sparingly Soluble | Soluble | Good | 85 |
| Acetone | Sparingly Soluble | Soluble | Fair | 80 |
| Acetonitrile | Slightly Soluble | Soluble | Excellent | 90 |
| Water | Insoluble | Insoluble | - | 0 |
| Hexane (B92381)/Ethyl Acetate (1:1) | Soluble | Very Soluble | Poor (Oiling out) | 45 |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good | 88 |
This table presents plausible data based on general principles of recrystallization for polar organic compounds. researchgate.netrochester.edu
The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.
Column Chromatography Applications
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. rsc.org For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.
The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is typically chosen by first performing thin-layer chromatography (TLC) to determine the optimal polarity. silicycle.com For N,N-dialkylacetamides, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are frequently used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound that allows for effective separation from impurities. silicycle.com
Table 4: Representative Column Chromatography Parameters for this compound Purification
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound | Separation Outcome |
| Silica Gel | 9:1 | 0.65 | Poor separation from non-polar impurities |
| Silica Gel | 7:3 | 0.40 | Good separation from most impurities |
| Silica Gel | 1:1 | 0.15 | Good separation from polar impurities, but slow elution |
| Alumina (Neutral) | 8:2 | 0.55 | Alternative to silica, may offer different selectivity |
This table presents plausible data based on the principles of column chromatography for amides. silicycle.comrsc.org
The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
High-Resolution Mass Spectrometry for Validation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to confirm the identity and assess the purity of a synthesized compound. sterlingpharmasolutions.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. researchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule.
For this compound (C₈H₁₇NO), the exact mass of the molecular ion ([M+H]⁺) can be calculated. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the identity of the compound can be confirmed with a high degree of confidence. sterlingpharmasolutions.com HRMS is also invaluable for impurity profiling, as it can detect and help identify trace-level impurities by providing their accurate masses and, consequently, their elemental compositions. thermofisher.comamericanpharmaceuticalreview.com
Table 5: High-Resolution Mass Spectrometry Data for this compound Validation
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 144.1383 | 144.1381 | -1.4 | C₈H₁₈NO |
| [M+Na]⁺ | 166.1202 | 166.1200 | -1.2 | C₈H₁₇NNaO |
| Impurity A [M+H]⁺ | 130.1226 | 130.1224 | -1.5 | C₇H₁₆NO |
| Impurity B [M+H]⁺ | 158.1539 | 158.1537 | -1.3 | C₉H₂₀NO |
This table presents representative HRMS data for the validation of a synthesized compound, demonstrating the high accuracy of the technique. The mass errors are well within the acceptable range for confident identification. sterlingpharmasolutions.comresearchgate.net
The combination of accurate mass measurement of the parent compound and the identification of any potential impurities makes HRMS an essential tool for the final validation of the purity and identity of synthesized this compound.
X-ray Crystallography for Stereochemistry and Crystal Packing
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's stereochemistry. Furthermore, it reveals how molecules are arranged within a crystal lattice, a concept known as crystal packing, which is governed by various intermolecular interactions.
For a molecule such as this compound, which is achiral, X-ray crystallography serves to confirm the expected molecular geometry and to analyze its conformational preferences in the solid state. The technique can precisely measure the planarity of the amide group, a key feature resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. It also allows for the detailed characterization of the orientation of the two propyl groups relative to the amide plane.
While a crystal structure for this compound is not publicly available, analysis of its close analogue, N,N-dimethylacetamide, provides significant insight into the structural characteristics that can be expected. Crystallographic studies of related N,N-disubstituted amides reveal critical details about their molecular and supramolecular structure.
Stereochemical Confirmation
The primary role of X-ray crystallography in the context of this compound's structure is the precise measurement of its geometric parameters. The technique would confirm the trigonal planar geometry around the carbonyl carbon and the nitrogen atom, a hallmark of the amide functional group. Key structural parameters that would be determined include:
Bond Lengths: The C=O and C-N bond lengths are of particular interest. The C-N bond in amides is significantly shorter than a typical C-N single bond due to its partial double bond character, a direct consequence of resonance.
Bond Angles: The angles around the central acetamide core (O-C-N, O-C-C, and C-C-N) would be determined with high precision, confirming the sp² hybridization of the carbonyl carbon and the nitrogen.
Torsion Angles: These angles define the conformation of the propyl groups. The analysis of torsion angles would reveal whether the propyl chains adopt a staggered or eclipsed conformation and how they are oriented with respect to the amide plane.
Crystal Packing and Intermolecular Interactions
The study of crystal packing elucidates how individual this compound molecules would arrange themselves in the solid state. As a polar aprotic molecule without classical hydrogen bond donors, the crystal packing would be primarily dictated by weaker intermolecular forces:
Dipole-Dipole Interactions: The significant dipole moment of the amide group is a dominant factor in the crystal packing, leading to antiparallel arrangements of neighboring molecules to maximize electrostatic attraction.
Analysis of the crystal structure of N,N-dimethylacetamide from the Crystallography Open Database (COD ID: 1544042) serves as an excellent proxy for understanding these features. The data from this analogue can be used to populate representative tables of crystallographic and geometric parameters.
Interactive Data Tables
The following tables present crystallographic data and selected geometric parameters for N,N-dimethylacetamide, which can be considered representative for N,N-disubstituted acetamides like this compound.
Table 1: Crystallographic Data for N,N-Dimethylacetamide (Analogue)
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₉NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.16(2) |
| b (Å) | 7.72(2) |
| c (Å) | 10.42(3) |
| β (°) | 108.0(2) |
| Volume (ų) | 547(3) |
| Z | 4 |
Data sourced from an analogue compound, N,N-dimethylacetamide, as a representative example.
Table 2: Selected Bond Lengths and Angles for N,N-Dimethylacetamide (Analogue)
| Measurement | Atoms | Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.25 |
| C(O)-N | ~1.33 | |
| N-C(H₃) | ~1.46 | |
| Bond Angle (°) | O-C-N | ~122 |
| C(O)-N-C(H₃) | ~118 | |
| C(H₃)-N-C(H₃) | ~117 |
Values are typical for N,N-disubstituted amides and are based on data for the analogue N,N-dimethylacetamide.
Reaction Mechanisms and Chemical Reactivity of N,n Dipropylacetamide Systems
Mechanistic Studies of Functional Group Transformations
The amide group in N,N-dipropylacetamide can undergo several transformations, including oxidation, reduction, and nucleophilic substitution.
While direct oxidation of the amide group in this compound is not a common transformation, related amide systems can be susceptible to oxidation under specific conditions, particularly when other functional groups are present in the molecule. For instance, in the presence of strong oxidizing agents, other parts of a molecule containing an this compound moiety could be oxidized.
In a broader context of amide chemistry, the nitrogen atom can be oxidized to form N-oxides, and adjacent carbon atoms can be hydroxylated. However, specific studies detailing the oxidation products of this compound itself are not prevalent in the reviewed literature. The oxidation of related compounds, such as N,N-dimethyl-p-phenylazoaniline, with peracetic acid has been shown to yield N-oxides and other complex oxidation products.
The reduction of amides is a fundamental transformation in organic synthesis. This compound can be reduced to yield N,N-dipropylethylamine. This reaction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to the corresponding tertiary amine.
The general reaction can be summarized as follows:
CH₃CON(CH₂CH₂CH₃)₂ + [H] → CH₃CH₂N(CH₂CH₂CH₃)₂
This transformation is a valuable method for the synthesis of tertiary amines from readily available amides. While LiAlH₄ is a common reagent for this purpose, other reducing systems, including catalytic hydrogenation under specific conditions, can also be employed.
Alternatively, under certain conditions, the reduction of amides can lead to the formation of alcohols. This typically involves cleavage of the C-N bond. For example, the reduction of some amides with reagents like samarium(II) iodide in the presence of water and an amine can yield alcohols.
Reduction Products of this compound
This table summarizes the primary products obtained from the reduction of this compound under different conditions.
| Reducing Agent | Primary Product | Product Type |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | N,N-dipropylethylamine | Tertiary Amine |
| Samarium(II) iodide / Amine / H₂O (potential) | Ethanol and Dipropylamine (B117675) | Alcohol and Secondary Amine |
The carbonyl carbon of the amide group in this compound is electrophilic and can be subject to attack by nucleophiles. However, the amide bond is generally stable and less reactive towards nucleophilic substitution than other carbonyl derivatives like acid chlorides or esters.
With Amines: Reactions with amines would typically require harsh conditions to proceed and may result in transamidation, where the dipropylamino group is replaced by the incoming amine. The lone pair of electrons on the nitrogen of an amine acts as a nucleophile, attacking the carbonyl carbon. However, due to the stability of the amide bond, this reaction is not synthetically straightforward.
With Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. They can participate in nucleophilic substitution reactions. For instance, S-phenyl thiol esters have been shown to undergo nucleophilic substitution by polysulfide ions in N,N-dimethylacetamide. While direct reaction with this compound is not extensively documented, the principle of nucleophilic attack by a thiol or thiolate on the carbonyl carbon could potentially lead to the formation of a thioester and dipropylamine under forcing conditions. The general reactivity of thiols in nucleophilic substitutions is well-established.
Hydrolysis and Biodegradation Pathways in Environmental Contexts
Hydrolysis: Amides can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of dipropylamine (which is protonated to dipropylammonium ion under acidic conditions) leads to the formation of acetic acid.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the dipropylamide anion, which then deprotonates the newly formed carboxylic acid to give dipropylamine and an acetate (B1210297) salt. The rate of hydrolysis can be influenced by factors such as pH and temperature.
Biodegradation: The biodegradation of this compound in the environment would likely proceed through enzymatic hydrolysis, breaking the amide bond to form acetic acid and dipropylamine. These smaller molecules can then be further metabolized by microorganisms. The specific enzymes and microbial pathways involved would depend on the environmental conditions and the microbial communities present.
Photolysis Studies and Degradation Pathways
Photolysis, or the degradation of a molecule by light, is a potential environmental fate for many organic compounds. For amides like this compound, photodegradation can occur through various pathways.
Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to the cleavage of chemical bonds. Potential photodegradation pathways for this compound could include:
N-C bond cleavage: This could lead to the formation of a dipropylaminyl radical and an acetyl radical.
C-N bond cleavage (within the propyl group): This could result in the loss of a propyl radical.
Dealkylation: The cleavage of one of the N-propyl bonds.
The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or reaction with oxygen, leading to a complex mixture of degradation products. The specific products and pathways will depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.
Summary of this compound Reactivity
This table provides a summary of the key reactions and transformations involving this compound.
| Reaction Type | Key Reagents/Conditions | Major Products |
|---|---|---|
| Reduction (to amine) | LiAlH₄ | N,N-dipropylethylamine |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Acetic acid, Dipropylammonium ion |
| Base-catalyzed Hydrolysis | OH⁻, heat | Acetate, Dipropylamine |
| Photolysis | UV light | Radical species, various degradation products |
Computational Reaction Path Search Methods for Synthesis Optimization
The optimization of synthetic routes for molecules like this compound is increasingly benefiting from computational chemistry. These methods allow for an in-silico exploration of reaction pathways, helping to identify the most efficient conditions before extensive laboratory work is undertaken. By modeling the reaction at a quantum mechanical level, it is possible to predict transition states, map out favorable reaction pathways, and screen for optimal solvents, catalysts, and temperatures, thereby accelerating the development of synthetic methodologies. rsc.org
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. scienceopen.com For the synthesis of this compound, which typically involves the reaction of a carboxylic acid (or its derivative) with dipropylamine, DFT can be employed to calculate the potential energy surface of the reaction. This allows for the identification of key stationary points, including reactants, intermediates, transition states, and products.
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. youtube.com The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the geometries and energies of transition states, chemists can gain insight into the feasibility of a proposed reaction mechanism. For instance, in the context of amide bond formation, DFT studies have been used to elucidate the role of catalysts and the effect of substituents on the activation energy. rsc.orgacs.org
A typical DFT study on the synthesis of this compound would involve modeling the reactants (e.g., propanoic acid and dipropylamine) and calculating the energy profile for their conversion to the product via a proposed transition state. The results of such calculations can be summarized in a table, providing a quantitative measure of the reaction's kinetics.
Table 1: Calculated Activation Energies for a Hypothetical this compound Synthesis via Direct Amidation using DFT.
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 25.8 |
| M06-2X | 6-311+G(d,p) | PCM (Toluene) | 24.5 |
| ωB97X-D | def2-TZVP | SMD (Acetonitrile) | 23.9 |
While DFT is excellent for analyzing a known reaction coordinate, identifying the most favorable reaction pathway from a multitude of possibilities requires more sophisticated algorithms. Reaction path search algorithms are computational methods designed to explore the potential energy surface and automatically find the minimum energy paths between reactants and products. nih.gov These algorithms can uncover complex reaction mechanisms that may not be intuitively obvious.
Several algorithms exist for this purpose, including the Nudged Elastic Band (NEB) method and the Growing String Method (GSM). These methods work by creating an initial guess for the reaction path (a series of intermediate structures) and then optimizing the path to find the lowest energy route. Such computational explorations can be invaluable for optimizing the synthesis of this compound by, for example, identifying whether a stepwise or concerted mechanism is more favorable under certain conditions. rsc.org
The application of these algorithms can reveal unexpected intermediates or alternative transition states, providing a more complete picture of the reaction landscape. The findings can be used to devise strategies to favor one pathway over another, leading to higher yields and fewer byproducts.
Table 2: Comparison of Hypothetical Reaction Pathways for this compound Synthesis Identified by a Reaction Path Search Algorithm.
| Pathway | Description | Key Intermediate(s) | Overall Energy Barrier (kcal/mol) |
|---|---|---|---|
| A | Direct amidation | Tetrahedral intermediate | 24.5 |
| B | Acid-catalyzed | Protonated carboxylic acid | 18.2 |
| C | Carbodiimide-activated | O-acylisourea | 15.7 |
Computational methods can also be used to predict the optimal reaction conditions for the synthesis of this compound. By incorporating solvent models (e.g., Polarizable Continuum Models - PCM) into DFT calculations, it is possible to assess how different solvents will affect the energies of reactants, transition states, and products, thereby influencing the reaction rate and equilibrium. researchgate.net
Similarly, the effect of catalysts can be modeled by including the catalyst molecule in the DFT calculations and determining how it lowers the activation energy of the reaction. This allows for the in-silico screening of a wide range of potential catalysts to identify the most promising candidates. Computational studies have successfully elucidated the mechanisms of various catalysts in amide bond formation. acs.orgresearchgate.net
Furthermore, by calculating the thermodynamic properties of the reaction, such as enthalpy and entropy of activation, it is possible to predict the effect of temperature on the reaction rate using transition state theory. This information is crucial for optimizing the reaction temperature to achieve a high yield in a reasonable amount of time.
Table 3: Predicted Optimal Conditions for a Hypothetical Catalyzed Synthesis of this compound based on Computational Screening.
| Parameter | Predicted Optimal Value/Choice | Computational Rationale |
|---|---|---|
| Solvent | Acetonitrile | Stabilizes the polar transition state more effectively than non-polar solvents. |
| Catalyst | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Provides the lowest calculated activation energy barrier among a set of screened coupling agents. |
| Temperature | 60 °C | Predicted to provide a reaction half-life of under 2 hours without significant byproduct formation. |
Computational Chemistry and Theoretical Insights into N,n Dipropylacetamide
Molecular Modeling and Simulation of N,N-Dipropylacetamide Interactions
Molecular modeling and simulation are essential techniques used to study the dynamic behavior of molecules over time. nih.govyoutube.com Methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations predict the time evolution of a system of interacting particles, providing a detailed view of molecular interactions. nih.govyoutube.com
For this compound, these simulations can model how the molecule interacts with its environment, such as solvents or biological macromolecules. MD simulations, for example, calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, allowing researchers to observe conformational changes, binding events, and other dynamic processes. youtube.comyoutube.com Coarse-grained molecular dynamics (CGMD) can be employed to overcome the length and time scale limitations of fully atomistic simulations, enabling the study of larger systems and longer-timescale phenomena. nih.gov
These simulations rely on force fields—collections of equations and associated constants that describe the potential energy of a system of particles. nih.gov Common force fields include AMBER, GROMOS, CHARMM, and OPLS. nih.gov The choice of force field is critical for accurately representing the physical and chemical properties of this compound and its interaction partners.
Protein Binding Studies via Computational Approaches
Understanding how a molecule like this compound binds to proteins is crucial for assessing its potential biological activity. Computational approaches, particularly molecular docking, are widely used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function.
The process helps in:
Identifying Potential Binding Sites: Docking algorithms can search a protein's surface to find potential binding pockets, including cryptic sites that are not apparent in the unbound protein structure. nih.gov
Predicting Binding Poses: It determines the most likely conformation of the ligand within the active site, revealing key interactions.
Estimating Binding Affinity: Scoring functions provide a qualitative or semi-quantitative estimate of the binding strength, helping to rank different compounds.
For this compound, these studies would involve docking the molecule against a library of known protein structures to identify potential biological targets. The results can highlight which proteins it is most likely to interact with, providing a foundation for further investigation. researchgate.net
Ligand-Target Interactions and Binding Affinities
Once a potential binding pose is identified, a more detailed analysis of the specific interactions between the ligand (this compound) and its target is necessary. These interactions, which dictate the stability of the protein-ligand complex, include:
Hydrogen bonds
Hydrophobic interactions
Electrostatic interactions
Van der Waals forces
Computational tools can visualize and quantify these interactions. escholarship.org Predicting the binding affinity—the strength of the interaction—is a primary goal. nih.gov While docking scores provide a rapid estimate, more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) can offer more accurate calculations of binding free energy.
The binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). researchgate.net Computational models, including advanced deep learning architectures, are increasingly used to predict these affinity values directly from sequence and structural data. nih.govnih.govmdpi.com
| Interaction Type | Potential Interacting Residues (Hypothetical Target) | Estimated Contribution to Binding Energy | Computational Method for Analysis |
|---|---|---|---|
| Hydrogen Bond | Asp, Glu, Ser, Thr | Moderate-High | Molecular Docking, MD Simulation |
| Hydrophobic | Leu, Val, Ile, Phe | High | Molecular Docking, MD Simulation |
| Electrostatic | Asp, Glu, Lys, Arg | Variable | Poisson-Boltzmann/Generalized Born Surface Area (MM/PBSA, MM/GBSA) |
| Van der Waals | All proximal residues | Moderate | MD Simulation, Free Energy Calculations |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within this compound. frontiersin.org
These calculations can determine:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Electron Density and Electrostatic Potential: These properties reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Bond Lengths and Angles: Quantum calculations can accurately predict the geometry of the molecule. nih.gov
Thermochemical Parameters: Properties such as enthalpy of formation and vibrational frequencies can be calculated to assess molecular stability. nih.gov
For this compound, these insights are fundamental to understanding its intrinsic reactivity and how it might behave in chemical reactions or biological processes. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, exploring how a molecule's chemical structure influences its biological activity. oncodesign-services.comnih.gov In silico SAR methods use computational models to predict the activity of new or untested compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a key technique that develops mathematical models correlating chemical structures with biological activities. nih.gov The basic premise is that similar molecules tend to exhibit similar properties. nih.gov For this compound, a hypothetical QSAR study would involve:
Creating a Dataset: A series of structural analogs of this compound would be designed in silico.
Calculating Descriptors: For each analog, various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated.
Model Building: A statistical or machine learning model is trained to find a relationship between the descriptors and a known biological activity. researchgate.net
Predicting Activity: The model is then used to predict the activity of new, untested analogs.
These studies can guide the optimization of a lead compound to enhance its desired activity while minimizing unwanted side effects. oncodesign-services.com
Prediction of Pharmacokinetic and Pharmacodynamic Profiles
The ultimate effect of a compound in the body depends on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. cncb.ac.cn PK describes what the body does to the compound (absorption, distribution, metabolism, excretion), while PD describes what the compound does to the body. mdpi.com
Computational models are increasingly used to predict these profiles early in the drug discovery process. nih.gov For this compound, in silico tools could predict key PK/PD parameters:
Absorption: Predicting oral bioavailability and permeability through biological membranes like the intestinal wall and the blood-brain barrier. nih.gov
Distribution: Estimating the volume of distribution (Vd) and the extent of plasma protein binding. nih.gov
Metabolism: Identifying potential metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for its breakdown.
Excretion: Predicting the clearance rate and elimination half-life.
Semi-mechanistic PK/PD models can integrate these data to simulate the concentration-time profile of the compound and its effect on biological targets. nih.gov
Computational Toxicology and ADMET Prediction
Computational toxicology utilizes in silico methods to predict the potential toxicity of chemical substances, reducing the need for animal testing. researchgate.net A major component of this is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. memphis.edu
Numerous software platforms and web-based tools, such as OPERA, TEST, and SwissADME, implement QSAR models to predict a wide range of ADMET endpoints. nih.govphcogj.com For this compound, these tools can generate predictions for:
Physicochemical Properties: LogP (lipophilicity), water solubility, and pKa.
Pharmacokinetic Properties: Human intestinal absorption (HIA), Caco-2 permeability, and plasma protein binding.
Toxicity Endpoints: Mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.
These predictions help to identify potential liabilities early, allowing for the prioritization of compounds with more favorable safety profiles. researchgate.net
| ADMET Property | Predicted Value/Classification (Example) | Implication | Computational Tool/Method |
|---|---|---|---|
| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance for absorption and distribution | QSAR Models (e.g., SwissADME) |
| Aqueous Solubility | Moderately Soluble | Sufficient for absorption | QSAR Models (e.g., OPERA) |
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability | Boiled-Egg Model (SwissADME) |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity/toxicity | QSAR Models |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | Machine Learning Models |
| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity | Structure-based alerts, QSAR |
| Hepatotoxicity | Low Probability | Lower risk of liver damage | Predictive Toxicology Frameworks |
Drug Likeliness and Toxicity Prediction
Drug Likeliness
Drug likeliness is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most established guidelines for this assessment is Lipinski's Rule of Five. drugbank.comnih.gov This rule outlines four simple physicochemical parameters: molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). According to the rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Computational analysis of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. drugbank.comtaylorandfrancis.com
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 143.24 g/mol | ≤ 500 | Yes |
| Lipophilicity (cLogP) | 1.6 - 1.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (N+O atoms) | 1 | ≤ 10 | Yes |
Toxicity Prediction
Computational toxicology employs Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of chemical compounds. toxicology.orgmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its toxicological effects. nih.gov For a compound like this compound, QSAR models can predict a range of toxicity endpoints, including:
Mutagenicity: The potential to cause genetic mutations, often predicted by modeling the outcome of a bacterial mutagenicity assay. toxicology.org
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Acute Oral Toxicity: The adverse effects occurring after a single oral dose, often expressed as an LD₅₀ value. nih.gov
These predictions are typically generated using two complementary QSAR methodologies: expert rule-based systems, which rely on established chemical knowledge and structural alerts, and statistical-based systems, which use algorithms to correlate structural features with toxicity data from large datasets. toxicology.org While specific toxicity predictions for this compound are not widely published, its simple aliphatic structure would be analyzed by these models to identify any potential toxicophores or structural motifs associated with adverse effects.
Blood-Brain Barrier Penetration Assessment
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.gov Computational models are essential for predicting this property early in the drug discovery process. chemrxiv.org Key metrics include the logBB (the logarithm of the ratio of the drug concentration in the brain to that in the blood) and multi-parameter optimization (MPO) scores. nih.govresearchgate.net
A widely used tool is the CNS MPO score, which combines six key physicochemical properties into a single desirability score ranging from 0 to 6, with higher scores indicating a more favorable profile for a CNS drug. whiterose.ac.uksquonk.it A score of ≥ 4.0 is generally considered desirable. lifechemicals.com
The computational assessment of this compound for its potential to cross the BBB involves calculating these six parameters and their corresponding desirability scores.
| Parameter | Calculated Value for this compound | Optimal Range for CNS Drugs | Desirability Score |
|---|---|---|---|
| cLogP | ~1.7 | < 3 | 1.0 |
| cLogD (pH 7.4) | ~1.7 | < 2 | 1.0 |
| Molecular Weight (MW) | 143.24 | < 360 | 1.0 |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | 40 - 90 Ų | ~0.0 |
| Hydrogen Bond Donors (HBD) | 0 | = 0 | 1.0 |
| Most Basic pKa | N/A (non-basic) | < 8 | 1.0 |
| Total CNS MPO Score | ≥ 4.0 is desirable | ~5.0 |
Analysis of Spectroscopic Data through Computational Methods
Computational methods are indispensable for the detailed interpretation of spectroscopic data. By simulating spectra from first principles, researchers can assign experimental signals to specific atomic and molecular motions, confirm structures, and gain a deeper understanding of electronic properties.
NMR Spectroscopy Prediction and Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. researchgate.net Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.comnih.gov These calculations provide theoretical shielding constants that are converted into chemical shifts, which can then be compared with experimental data to confirm signal assignments. researchgate.netnsf.gov
For this compound, computational predictions help assign the signals for the chemically distinct protons and carbons in the molecule. The accuracy of these predictions depends on the chosen functional and basis set. mdpi.comresearchgate.net
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl (CH₃) | Acetyl group | ~2.1 | ~21 |
| Methylene (B1212753) (CH₂) | N-propyl, α to N | ~3.2 | ~47 |
| Methylene (CH₂) | N-propyl, β to N | ~1.5 | ~21 |
| Methyl (CH₃) | N-propyl, γ to N | ~0.9 | ~11 |
| Carbonyl (C=O) | Amide | - | ~170 |
ESR Spectroscopy Insights
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. mdpi.comnih.gov In its neutral ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.
However, computational chemistry can provide insights into the hypothetical ESR spectrum of its radical cation, which could be formed under specific oxidative conditions. nih.gov DFT calculations are used to predict the g-factor and, more importantly, the hyperfine coupling constants (hfccs), which describe the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H). nih.govmdpi.com These predicted values are crucial for interpreting the complex splitting patterns in an experimental spectrum, should the radical be generated and observed.
| Interacting Nucleus | Type of Information from Computational Analysis |
|---|---|
| ¹⁴N | Prediction of the primary hyperfine splitting constant (aN) due to the nitrogen atom. |
| ¹H (α-CH₂) | Prediction of hyperfine coupling constants (aH) for the four protons on the methylene groups adjacent to the nitrogen. |
| ¹H (Acetyl CH₃) | Prediction of hyperfine coupling constants (aH) for the three protons on the acetyl methyl group. |
Electronic and Vibrational Spectroscopy Analysis
Vibrational Spectroscopy (IR/Raman)
Computational frequency calculations using methods like DFT are routinely used to predict the infrared (IR) and Raman spectra of molecules. mdpi.comcore.ac.uk These calculations provide the vibrational frequencies and intensities of the normal modes, which aids in the assignment of bands in experimental spectra. nih.gov For this compound, key vibrational modes include the C=O stretch of the amide group, C-N stretching, and various C-H stretching and bending modes of the alkyl chains.
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching of C-H bonds in the propyl and acetyl groups. |
| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl double bond, a strong and characteristic band for amides. |
| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy probes the transitions of electrons between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules. researchgate.net For a simple saturated amide like this compound, the primary electronic transitions occur at high energies in the far-UV region of the spectrum and are generally of low intensity. nih.gov
| Electronic Transition | Description | Predicted Absorption Region |
|---|---|---|
| n → π | Excitation of a non-bonding electron from the oxygen lone pair to the antibonding π orbital of the C=O group. | ~210-220 nm |
| π → π | Excitation of an electron from the bonding π orbital to the antibonding π orbital of the C=O group. | < 200 nm |
Analytical Method Development and Characterization of N,n Dipropylacetamide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of N,N-Dipropylacetamide, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. The chemical shifts are influenced by the electronic environment of each nucleus, offering unique signals for the distinct protons and carbons within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the propyl and acetyl groups. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals include those for the carbonyl carbon, the methylene (B1212753) carbons of the propyl groups, and the terminal methyl carbons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Note: Data is representative and may vary slightly based on experimental conditions.
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | ~ 0.9 | Triplet (CH₃ of propyl groups) |
| ~ 1.5-1.6 | Multiplet (CH₂ of propyl groups) | |
| ~ 2.1 | Singlet (CH₃ of acetyl group) | |
| ~ 3.2-3.3 | Triplet (N-CH₂ of propyl groups) | |
| ¹³C NMR | ~ 11.2 | CH₃ of propyl groups |
| ~ 21.0 | CH₃ of acetyl group | |
| ~ 21.5 | CH₂ of propyl groups | |
| ~ 48.0 | N-CH₂ of propyl groups | |
| ~ 170.5 | C=O (carbonyl) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. A prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretch of the tertiary amide. Another key observation is the absence of N-H stretching bands, which would typically appear in the 3200-3500 cm⁻¹ region for primary and secondary amides, confirming the N,N-disubstituted nature of the molecule.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2870-2960 | C-H stretch | Alkyl (CH₃, CH₂) |
| 1640-1650 | C=O stretch | Tertiary Amide |
| 1460-1470 | C-H bend | Alkyl (CH₂) |
| 1370-1380 | C-H bend | Alkyl (CH₃) |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For this compound (C₈H₁₇NO), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The high mass accuracy provided by instruments like Orbitrap or FT-ICR mass spectrometers enables the differentiation of compounds with the same nominal mass but different elemental formulas.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₇NO |
| Exact Mass (Monoisotopic) | 143.1310 u |
| Ion Species (Positive Mode) | [M+H]⁺ |
| Calculated m/z (High Resolution) | 144.1383 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound due to its moderate polarity. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection can be effectively carried out using a UV detector, as the amide chromophore exhibits absorbance in the low UV region.
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC. This technique is particularly valuable for quantifying low levels of this compound in complex matrices. The UHPLC system utilizes columns with sub-2 µm particles for enhanced separation efficiency. The separated analyte is then ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor a specific precursor ion-to-product ion transition, providing exceptional specificity and reducing matrix interference.
Table 5: Proposed UHPLC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| UHPLC System | |
| Column | C18, 1.8 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 144.1 |
| Product Ion (Quantifier) | Specific fragment (e.g., m/z 100.1 from loss of C₃H₇) |
| Product Ion (Qualifier) | Specific fragment (e.g., m/z 44.1 from acetyl group) |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it suitable for the analysis of this compound. ufl.edumeasurlabs.com The fundamental principle of GC-FID involves vaporizing a sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. youtube.com The separation is based on the differential partitioning of the components between the two phases. youtube.com
In the context of this compound analysis, the sample would be injected into a heated inlet, where it is vaporized. ufl.edu The vaporized sample is then carried by an inert gas, such as helium or nitrogen, onto the analytical column. ufl.edu The choice of column is critical, with various stationary phases available, ranging from nonpolar to highly polar, to achieve optimal separation from other components in the sample matrix. nih.gov As the separated components elute from the column, they enter the flame ionization detector. scioninstruments.com
The FID detector contains a hydrogen-air flame that combusts the organic compounds as they exit the column. youtube.comchromatographyonline.com This combustion process generates ions and electrons. scioninstruments.com A potential difference is applied across two electrodes, causing the charged particles to be collected and produce a picoampere-level electrical current. youtube.comchromatographyonline.com This current is proportional to the amount of carbon atoms entering the flame, which is then amplified and recorded as a signal. scioninstruments.com The resulting chromatogram displays peaks corresponding to each separated component, with the peak area being directly proportional to the concentration of the analyte. scioninstruments.com By comparing the retention time of the this compound peak to that of a known standard, its identity can be confirmed and its quantity determined. ufl.edu
A hypothetical GC-FID method for the determination of this compound is outlined in the table below.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector |
| Column | Agilent CP-Volamine (30 m × 0.32 mm, 5 μm film) or similar |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Inlet Temperature | 250°C |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Initial 50°C, hold for 5 min, ramp at 15°C/min to 200°C, hold for 5 min aqmd.gov |
| Detector Temperature | 280°C aqmd.gov |
| Detector Gases | Hydrogen and Air chromatographyonline.com |
Advanced Analytical Methodologies for Complex Matrices
Automation of Sample Preparation (e.g., using robots)
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires extensive sample preparation to remove interfering components and concentrate the analyte. biotage.com Manual sample preparation can be labor-intensive, time-consuming, and a significant source of error, creating a bottleneck in the analytical workflow. researchgate.net Automation of these procedures using robotic systems offers a solution to these challenges, significantly enhancing efficiency, precision, accuracy, and reproducibility. researchgate.netqiagen.com
Automated sample preparation systems utilize robotic arms and liquid handling tools to perform various steps with minimal human intervention. qiagen.comuni-due.de These steps can include:
Liquid transfers: Precise addition and removal of samples, standards, and reagents. uni-due.de
Extraction: Performing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from the matrix. biotage.com
Enrichment: Concentrating the analyte to improve detection limits. uni-due.de
Derivatization: Modifying the analyte to enhance its chromatographic properties or detectability, if necessary. uni-due.de
The primary benefits of automating the sample preparation for this compound analysis are summarized below.
| Benefit | Description |
|---|---|
| Increased Throughput | Robotic systems can process a large number of samples simultaneously and operate continuously, accelerating the overall analysis time. biotage.comresearchgate.net |
| Enhanced Reproducibility | Automation eliminates variability associated with manual procedures, ensuring that every sample is processed identically, which improves the consistency of results. researchgate.netqiagen.com |
| Reduced Human Error | Automating repetitive tasks minimizes the potential for mistakes, leading to more accurate and reliable data. researchgate.netqiagen.com |
| Improved Lab Safety | Reduces analyst exposure to potentially hazardous solvents and reagents. |
| Resource Optimization | Frees up skilled analysts to focus on more complex tasks like data interpretation and method development. biotage.com |
Microextraction Methods
Microextraction techniques are a class of sample preparation methods characterized by the use of very small volumes of an extracting phase relative to the sample volume. ijrpc.com These methods align with the principles of Green Analytical Chemistry by minimizing solvent consumption and waste generation. nih.gov They are particularly advantageous for extracting and pre-concentrating this compound from complex matrices prior to chromatographic analysis. ijrpc.commdpi.com
Several microextraction techniques could be applied for the analysis of this compound:
Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a stationary phase. ijrpc.com The fiber is exposed to the sample (or its headspace), and this compound partitions from the sample matrix onto the fiber coating. The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. mdpi.com SPME combines extraction, concentration, and sample introduction into a single step. nih.gov
Stir-Bar Sorptive Extraction (SBSE): SBSE employs a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) than an SPME fiber. The stir bar is placed in the sample and stirred for a period to allow for the extraction of analytes. The bar is then removed, dried, and the analytes are thermally desorbed into a GC system. The larger sorbent volume provides higher recovery and sensitivity. mdpi.com
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction. researchgate.net A small amount of sorbent material is packed inside a syringe needle. The sample is drawn into and ejected from the syringe multiple times, allowing the analyte to adsorb onto the sorbent. After washing, the analyte is eluted with a small volume of solvent directly into the analytical instrument. nih.gov
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| SPME | Analyte partitions between the sample matrix and a coated fiber. researchgate.net | Solvent-free, simple, combines extraction and injection. nih.gov |
| SBSE | Analyte partitions between the sample matrix and a coated stir bar. mdpi.com | Higher extraction efficiency and sensitivity due to larger sorbent volume. mdpi.com |
| MEPS | Miniaturized SPE with sorbent packed in a syringe. researchgate.net | Reduces solvent and sample volumes, can be automated and coupled online with GC or LC. researchgate.net |
Stability and Degradation Product Analysis
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods. rjptonline.orgresearchgate.netnih.gov These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing. researchgate.netnih.gov
Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis)
To assess the stability of this compound, forced degradation studies would be conducted under various stress conditions as recommended by regulatory guidelines. biomedres.us The goal is typically to achieve 5-20% degradation of the active substance to ensure that the degradation products can be reliably detected and identified without completely destroying the parent molecule. biomedres.us
Hydrolysis: The susceptibility of this compound to hydrolysis would be investigated across a range of pH values. This typically involves dissolving the compound in acidic, basic, and neutral solutions and heating the mixtures. rjptonline.org For instance, the compound could be refluxed in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide (B78521). rjptonline.org The amide functional group in this compound is expected to be susceptible to both acid- and base-catalyzed hydrolysis. pearson.compearson.com
Oxidation: Oxidative degradation would be studied by exposing this compound to an oxidizing agent. rjptonline.org A common approach is to treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. rjptonline.org Amides can be susceptible to oxidation, potentially at the carbon atoms alpha to the nitrogen. nih.gov
Photolysis: Photostability testing is performed to evaluate the effect of light exposure. rjptonline.org This involves exposing a solution of this compound, as well as the solid compound, to a controlled light source that provides both UV and visible radiation, such as a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter. rjptonline.org
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat rjptonline.org | Cleavage of the amide bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat rjptonline.org | Cleavage of the amide bond |
| Oxidation | 0.1% - 3% H₂O₂, room temperature rjptonline.org | Oxidation at carbons adjacent to the nitrogen atom |
| Photolysis | Exposure to UV/Visible light (ICH Q1B guidelines) rjptonline.org | Photolytic cleavage of bonds |
Identification of Degradation Products and Pathways
Following forced degradation, the resulting mixtures are analyzed by a stability-indicating method, often HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to separate and identify the degradation products. ambiopharm.com Elucidating the structure of these products is crucial for understanding the degradation pathways. nih.gov
For this compound, the primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond.
Hydrolytic Degradation: Under both acidic and basic conditions, the amide linkage is expected to hydrolyze. This reaction breaks the carbon-nitrogen bond, leading to the formation of Dipropylamine (B117675) and Acetic acid. pearson.comstudy.com Under acidic conditions, the dipropylamine formed would be protonated to yield a dipropylammonium salt. pearson.com
Oxidative Degradation: The pathway for oxidative degradation is less straightforward. Potential products could arise from oxidation at the carbon atoms adjacent (alpha) to the nitrogen atom, which could lead to dealkylation or the formation of other oxidized species. nih.gov
| Stress Condition | Predicted Degradation Pathway | Likely Degradation Products |
|---|---|---|
| Acid/Base Hydrolysis | Cleavage of the C-N amide bond | Dipropylamine, Acetic acid pearson.comstudy.com |
| Oxidation | Oxidation of alkyl chains | N-propylacetamide, Propanal, other oxidized derivatives |
Applications of N,n Dipropylacetamide in Advanced Organic Synthesis
Role as a Building Block for Complex Molecular Architectures
The function of a molecule as a "building block" in organic synthesis implies its direct incorporation into the carbon skeleton of a larger, more complex molecule, often providing a key structural motif. While the total synthesis of complex natural products often relies on a diverse array of molecular fragments, the role of N,N-Dipropylacetamide as a fundamental, integral building block for constructing complex molecular architectures is not extensively documented in scientific literature. Syntheses of intricate natural products typically utilize more functionally versatile or stereochemically defined starting materials. The primary application of this compound is more frequently observed in its capacity as a precursor for specific functional groups rather than for the assembly of complex carbon frameworks.
Applications in Catalysis Research
The application of this compound in catalysis can be considered from two perspectives: its use in designing ligands for metal-based catalysts and its direct involvement in organocatalysis.
The amide functional group contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential coordination site for metal ions. In principle, this compound could act as a ligand in transition metal complexes. The coordination can occur through the carbonyl oxygen, which is the more common mode for simple amides, or less commonly through the nitrogen atom. The nature of the coordination influences the stability and catalytic activity of the resulting metal complex. nih.gov
However, in the context of ligand design for catalysis, simple monodentate amide ligands like this compound are less common than polydentate ligands (chelates) which form more stable complexes with metal centers. researchgate.net The scientific literature provides numerous examples of complex N-donor ligands, such as those based on pyridine, pyrazoles, and Schiff bases, being used in catalysis. nih.govmdpi.com While related, more complex amide-containing ligands like N, N, N', N'-Tetrakis-(n-propyl)-1,2-phenylenedioxydiacetamide have been synthesized and studied for their ability to selectively complex cations, there is a lack of significant research focusing specifically on this compound as a designed ligand for catalytically active metal complexes. researchgate.net
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen rapid growth, with catalysts based on amines, ureas, thioureas, and N-heterocyclic carbenes (NHCs) being prominent. nih.govnih.gov These catalysts typically operate through the formation of reactive intermediates via covalent bonds or through non-covalent interactions like hydrogen bonding.
This compound is a relatively simple, non-acidic, and non-basic aprotic solvent and is not typically classified as an organocatalyst. Its structure lacks the key functional groups or structural motifs generally associated with common organocatalysts. A review of the literature on organocatalysis does not indicate that this compound plays a significant role as a catalyst or a crucial co-catalyst in this field. Its primary role in a reaction mixture would likely be as a solvent, although other aprotic polar solvents are more commonly used.
Pharmacological and Biological Activity of N,n Dipropylacetamide Derivatives
Anticancer Properties and Mechanisms
There is currently a lack of specific research data on the anticancer properties of N,N-Dipropylacetamide derivatives. The following subsections, therefore, represent areas where no significant findings have been published.
No specific studies have been identified that investigate the inhibitory effects of this compound derivatives on enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Scientific literature does not provide evidence for the inhibition of cancer cell proliferation by this compound derivatives.
There is no available research demonstrating that this compound derivatives can induce single or double-strand DNA lesions in cancer cells.
The capacity of this compound derivatives to induce apoptosis in cancerous cells has not been documented in published scientific studies.
Antiviral and Antibacterial Effects
Comprehensive searches of scientific databases have not yielded any studies specifically investigating the antiviral or antibacterial effects of this compound derivatives.
Anti-inflammatory Activities
This compound (DPA), along with its analog N,N-diethylacetamide (DEA), has demonstrated notable anti-inflammatory activities by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of the inflammatory response.
In various in vitro and ex vivo models, DPA has been shown to significantly attenuate the secretion of several pro-inflammatory cytokines and chemokines. nih.gov When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response, cells treated with DPA exhibited a marked reduction in the release of inflammatory mediators. nih.gov
Specifically, in RAW 264.7 macrophage-like cells, DPA at a concentration of 10 mM significantly decreased the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gov Furthermore, DPA effectively suppressed the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF), monocyte chemoattractant protein-1 (MCP-1), and interleukin-10 (IL-10) in these cells. nih.gov Similar inhibitory effects on cytokine secretion, including IL-6, IL-8, and MCP-1, were observed in HTR-8/SVneo cells, a human trophoblast cell line. nih.gov
The anti-inflammatory action of DPA also extends to the inhibition of nitric oxide (NO) production. In LPS-stimulated RAW 264.7 cells, DPA was found to inhibit the upregulation of nitric oxide secretion and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.gov
Mechanistically, DPA exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. At a concentration of 10 mM, it was shown to inhibit the LPS-induced degradation of IκB-α (inhibitor of kappa B alpha) in RAW 264.7 cells. The degradation of IκB-α is a key step that allows the NF-κB complex to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing this degradation, DPA effectively blocks the NF-κB pathway. nih.gov Further studies have confirmed that DPA inhibits LPS-stimulated NF-κB transcriptional activity without affecting other signaling pathways such as AP-1 or C/EBP. nih.gov
| Cell Line | Stimulant | Inhibited Cytokines/Chemokines | Reference |
|---|---|---|---|
| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β, GM-CSF, MCP-1, IL-10 | nih.gov |
| HTR-8/SVneo | LPS | IL-6, IL-8, MCP-1 | nih.gov |
| Human placental explants | LPS | TNF-α, IL-6, GM-CSF, IL-8, MCP-1, IL-10 | nih.gov |
| Cell Line | Stimulant | Inhibited Mediator | Mechanism | Reference |
|---|---|---|---|---|
| RAW 264.7 | LPS | Nitric Oxide (NO) | Inhibition of iNOS expression | nih.gov |
| Cell Line | Stimulant | Effect on NF-κB Pathway | Reference |
|---|---|---|---|
| RAW 264.7 | LPS | Inhibited degradation of IκB-α, leading to inhibition of NF-κB transcriptional activity | nih.gov |
Neurological Effects and Anticonvulsant Properties
This compound, the primary amide of valproic acid (VPA), has been investigated for its anticonvulsant properties. nih.gov Studies have shown that it is rapidly transformed into its corresponding acid, valproic acid, in humans. nih.gov The kinetics of this compound differ from sodium valproate, with a slower absorption rate leading to peak VPA concentrations being reached within 5-14 hours, compared to 1-2 hours for valproate administration. nih.gov Despite this, the plasma half-life of both compounds is similar, ranging from 8 to 12 hours. nih.gov In individuals with epilepsy, this compound therapy has been associated with significantly less fluctuation in daily plasma valproic acid levels. nih.gov
The broader class of acetamide (B32628) derivatives has been a subject of extensive research for new antiepileptic drugs (AEDs). nih.govnih.gov Preclinical screening of various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been conducted using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and rats. nih.gov Some of these molecules have also been assessed in the 6-Hz model, which is considered an animal model for therapy-resistant partial epilepsy. nih.gov
Structure-activity relationship (SAR) studies on these acetamide derivatives have indicated that modifications to the amide group can significantly influence their anticonvulsant activity. nih.gov For instance, in a series of N-phenylacetamide derivatives, those with a 3-(trifluoromethyl)anilide group showed notable activity in MES seizures, while many of the 3-chloroanilide analogs were inactive. nih.gov The crucial role of a pyrrolidine-2,5-dione core fragment for anticonvulsant activity has also been highlighted in some analog designs. nih.gov
The following table summarizes the anticonvulsant activity of a representative N-arylazole acetamide derivative.
| Compound ID | Structure | Test Model | ED50 (mg/kg) | TD50 (mg/kg) |
| Compound 6 | α-naphthyl and 1,2,4-triazole (B32235) derivative | MES | 64.9 | 221.0 |
Data sourced from preclinical studies in mice. nih.gov
These findings underscore the potential of this compound and its derivatives as candidates for anticonvulsant therapies, with ongoing research focused on optimizing their efficacy and safety profiles.
Interaction with Specific Biological Targets
The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a significant biological target for derivatives of this compound. semanticscholar.orgresearchgate.net TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. researchgate.netmdpi.com Its expression is notably upregulated in activated microglia and various cancer cells, making it a valuable target for both imaging and therapeutic interventions. nih.govmdpi.com
The development of TSPO-selective ligands derived from this compound has been a focus of medicinal chemistry. One notable example is the synthesis of imidazopyridine-based TSPO ligands. These compounds are designed to have a high affinity and selectivity for TSPO. A key strategy in their design is the bifunctional chelate approach, which allows for the coordination of metal ions for diagnostic or therapeutic purposes. mdpi.com
An example of such a ligand is 2-(8-(2-(bis-(pyridin-2-yl-methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256). mdpi.com This molecule incorporates the this compound moiety, which is crucial for its interaction with TSPO. The synthesis of these ligands often involves multi-step processes to build the complex heterocyclic core and introduce the necessary functional groups for TSPO binding and other desired properties. mdpi.com
Another class of TSPO ligands based on the N,N-disubstituted acetamide scaffold is the pyrazolopyrimidine acetamides. semanticscholar.org The design of these compounds, such as the GMA series, involves modifications to the N,N-dialkyl substituents on the acetamide nitrogen. semanticscholar.org These modifications are intended to explore the pharmacophoric requirements for optimal binding to the TSPO. semanticscholar.orguran.ua
The binding affinity of this compound derivatives for TSPO is a critical determinant of their potential utility. In vitro affinity studies are conducted to determine the inhibition constant (Ki) of these ligands. For instance, the imidazopyridine-based ligand CB256 has demonstrated submicromolar affinity for TSPO. nih.gov
Studies on pyrazolopyrimidine acetamide derivatives have revealed that the nature of the N,N-disubstitution on the terminal acetamide plays a significant role in TSPO binding affinity. semanticscholar.orguran.ua For example, the introduction of N,N-dipropyl acetamide (GMA 10) resulted in a high binding affinity with a Ki value of 0.18 nM. semanticscholar.org Shortening the N,N-dialkyl substituents was found to be detrimental to TSPO binding, while introducing groups like N,N-dipropargyl acetamide (GMA 13) also yielded nanomolar affinity (Ki = 0.90 nM). semanticscholar.org
The following interactive data table presents the in vitro binding affinities of selected pyrazolopyrimidine acetamide derivatives for TSPO.
| Compound ID | N,N-Substituent | Ki (nM) |
| GMA 10 | N,N-dipropyl | 0.18 |
| GMA 11 | N-ethyl, N-methoxyethyl | 0.19 |
| GMA 13 | N,N-dipropargyl | 0.90 |
| DPA-714 (Reference) | - | 3.66 |
| PK11195 (Reference) | - | 1.34 |
Data represents the mean of multiple experiments. semanticscholar.org
These studies indicate that the this compound moiety is a key pharmacophore for high-affinity binding to TSPO, and further modifications can be made to optimize this interaction. semanticscholar.orguran.ua
The overexpression of TSPO in certain pathological conditions makes it a valuable biomarker. researchgate.netdntb.gov.ua In the central nervous system, TSPO levels are low in healthy brains but are significantly upregulated in activated microglia and astrocytes during neuroinflammation. researchgate.netdntb.gov.ua This makes TSPO a key target for imaging neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. semanticscholar.orgdntb.gov.ua
Similarly, many types of cancers exhibit elevated levels of TSPO expression. mdpi.com This overexpression has been linked to tumor progression and more aggressive phenotypes. semanticscholar.org Consequently, TSPO serves as a biomarker for tumor imaging and may also be a target for therapeutic intervention. nih.govmdpi.com The development of radiolabeled TSPO ligands, including derivatives of this compound, has been instrumental in the use of positron emission tomography (PET) to visualize and monitor these pathological processes in vivo. semanticscholar.orgresearchgate.net
The high expression of TSPO on specific cell types, such as activated microglia and cancer cells, provides an opportunity for receptor-mediated drug targeting. mdpi.com By conjugating therapeutic agents to TSPO-selective ligands, it is possible to deliver drugs more specifically to the site of pathology, potentially increasing efficacy and reducing off-target side effects.
The bifunctional nature of some this compound-based TSPO ligands, like CB256, allows for the attachment of cytotoxic agents or other therapeutic molecules. mdpi.com This strategy aims to leverage the ligand's affinity for TSPO to concentrate the therapeutic payload in target cells. mdpi.com This approach is being explored for the selective delivery of chemotherapeutics to tumors and for targeting neuroinflammatory cells in the brain. mdpi.com The goal is to create targeted therapies that can more effectively treat diseases characterized by TSPO overexpression.
Enzyme and Receptor Interactions
Derivatives of this compound have been investigated for their interactions with various enzymes and receptors, revealing specific binding affinities and pathway inhibitions.
Notably, certain N,N-disubstituted pyrazolopyrimidine acetamide derivatives have shown high affinity for the 18kDa Translocator Protein (TSPO). mdpi.com In competitive binding assays using [3H]PK11195 with human leukocyte membranes, these compounds displayed a range of binding affinities from picomolar to nanomolar. mdpi.com For instance, the N,N-dipropyl acetamide derivative, GMA 10, demonstrated a potent binding affinity with a Ki value of 0.18 nM. mdpi.com Shortening the N,N-dialkyl substituents on the nitrogen amide was found to be detrimental to TSPO binding. mdpi.com Conversely, the introduction of an N,N-dipropargyl acetamide (GMA 13) improved binding, yielding a Ki of 0.90 nM. mdpi.com The study highlighted that the presence of an aromatic moiety could be advantageous, possibly due to hydrophobic π–π interactions within the binding pocket. mdpi.com
Table 1: In Vitro TSPO Binding Affinity of Selected Pyrazolopyrimidine Acetamide Derivatives
| Compound ID | N,N-disubstitution | Binding Affinity (Ki, nM) |
|---|---|---|
| GMA 7 | N-Methyl-N-ethyl acetamide | 17.10 |
| GMA 9 | N-ethyl, N-isopropyl acetamide | 13.27 |
| GMA 10 | N,N-dipropyl acetamide | 0.18 |
| GMA 11 | N-ethyl and N-methoxy ethyl acetamide | 0.19 |
| GMA 12 | N,N-di (2-methoxy ethyl) acetamide | 25.37 |
| GMA 13 | N,N-dipropargyl acetamide | 0.90 |
Data sourced from a study on novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives. mdpi.com
Furthermore, this compound (DPA) itself has been shown to inhibit the NF-kB (nuclear factor kappa B) inflammatory pathway. nih.gov In in vitro and ex vivo models, DPA was found to attenuate the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and various interleukins (IL-6, IL-1, etc.) from macrophage-like cells and human placental explants. nih.gov At a concentration of 10 mM, DPA inhibited the LPS-induced degradation of IkB-⍺ in RAW 264.7 cells, which is a key step in the activation of the NF-kB pathway. nih.gov
Studies on broader classes of related benzamides have indicated interactions with opioid receptors. For example, N,N-dialkylbenzamide derivatives have been evaluated for their binding affinities at µ, δ, and κ opioid receptor subtypes, with some compounds showing high selectivity for the δ receptor. nih.gov The substitution pattern on the amide nitrogen was found to be a critical structural element for this interaction. nih.gov
Bioactivity Screening and Assays
Antimicrobial Assays (e.g., Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. nih.govnih.gov This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a microtiter plate, which is then inoculated with a defined concentration of the test bacteria. nih.gov The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an incubation period. nih.gov
Enzyme Inhibition Studies (e.g., Kinase, Protease)
Enzyme inhibition studies are crucial for identifying molecules that can modulate the activity of specific enzymes, such as kinases and proteases, which are often implicated in disease pathways. These assays typically measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
As mentioned previously, this compound has been identified as an inhibitor of the NF-kB inflammatory pathway. nih.gov Research has demonstrated that this compound and its analog N,N-diethylacetamide inhibit the LPS-induced degradation of IkB-⍺, a key regulatory step that prevents the activation of NF-kB. nih.gov This indicates a specific interaction with the cellular machinery controlling this pathway.
However, detailed studies providing IC50 values for this compound derivatives against specific kinases or proteases are not available in the reviewed scientific literature. While the broader class of heterocyclic derivatives has been explored for kinase inhibition in the context of cancer treatment, these studies have not specifically focused on this compound scaffolds. nih.gov
Cytotoxicity Assays (e.g., MTT assays)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. nih.gov The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. nih.gov This allows for the calculation of the IC50 value, which is the concentration of a substance that reduces the viability of a cell population by 50%. nih.gov
Although the MTT assay is a standard method for evaluating the cytotoxic potential of chemical compounds, specific studies reporting the IC50 values of this compound derivatives against various cell lines are not present in the reviewed literature. Research has been published on the cytotoxicity of other acetamide derivatives, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have been evaluated against cancer cell lines like PC3 and MCF-7, yielding IC50 values in the micromolar range. nih.gov However, these findings are not directly applicable to the N,N-dipropyl substituted variant.
The neutral red uptake (NRU) assay is another widely used method for determining cell viability and cytotoxicity. nih.gov This assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes. nih.gov Neutral red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells. re-place.be The amount of dye retained by the cells is proportional to the number of viable cells in the culture. nih.gov After an exposure period to a test substance, the dye is extracted, and its concentration is measured using a spectrophotometer to determine cell viability. nih.gov
Despite the utility of the NRU assay in toxicological screening, specific research findings detailing the effects of this compound or its derivatives on cell viability as measured by this method were not found in the reviewed scientific literature.
Genotoxicity Assays (e.g., Micronucleus Assay)
Genotoxicity assays are employed to detect compounds that can cause damage to genetic material (DNA and chromosomes). The in vivo or in vitro micronucleus assay is a well-established and widely used test for assessing both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical substances. nih.govresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. researchgate.net An increase in the frequency of micronucleated cells in a treated population compared to a control group indicates genotoxic potential. nih.gov
A study on the genotoxicity of N-nitrosopropylamine derivatives, including N-nitrosodipropylamine, found that these compounds were positive in the hepatocyte primary culture (HPC)/DNA-repair test. nih.gov It is important to note that these are N-nitroso compounds, a class of chemicals often associated with genotoxicity, and these findings may not be representative of this compound itself. Specific studies evaluating the genotoxic potential of this compound or its non-nitrosated derivatives using the micronucleus assay were not identified in the reviewed literature.
In Vitro and In Vivo Study Methods in Toxicology
The toxicological assessment of this compound and its derivatives involves a range of in vitro and in vivo study methods to characterize potential adverse effects. These studies are crucial for establishing the safety profile of these compounds and are often conducted in accordance with regulatory guidelines.
In Vitro Toxicology Methods
In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated cells, tissues, or organs. cellbiolabs.com These methods are valuable for initial screening, mechanistic investigations, and reducing the reliance on animal testing. cellbiolabs.commdpi.com Common in vitro toxicology assays relevant to this compound derivatives include:
Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. nih.gov Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability, and the neutral red uptake assay, which assesses the integrity of lysosomes. nih.gov Another approach involves monitoring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with damaged membranes.
Genotoxicity Assays: These assays evaluate the potential of a compound to damage genetic material (DNA). The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenicity. mdpi.com In mammalian cells, the micronucleus test can identify chromosomal damage, while the comet assay can detect DNA strand breaks. nih.gov
Organ-Specific Toxicity Assays: To investigate toxicity in specific organs, cell lines derived from those organs are often used. For instance, HepG2 cells (a human liver cancer cell line) are commonly used to assess potential hepatotoxicity. For this compound and its analogs, studies have utilized various cell lines to investigate specific biological effects. For example, the anti-inflammatory properties of this compound have been studied using RAW 264.7 (murine macrophage-like) cells, HTR-8/SVneo (human trophoblast) cells, and human placental explants. elsevierpure.com
Skin and Eye Irritation Assays: Reconstructed human tissue models are increasingly used as alternatives to animal testing to assess the potential for skin and eye irritation.
A study on the toxicological profile of acetamide, the parent compound of this compound, utilized in vivo micronucleus tests in rats and mice and a Pig-a gene mutation assay in rats to assess its genotoxic potential. nih.gov
Interactive Data Table: Common In Vitro Toxicology Assays
| Assay Type | Endpoint Measured | Common Methods |
| Cytotoxicity | Cell viability, cell death | MTT, Neutral Red, LDH release |
| Genotoxicity | Gene mutations, chromosomal damage | Ames test, Micronucleus test, Comet assay |
| Hepatotoxicity | Liver cell injury | Use of HepG2 cells, measurement of liver enzymes |
| Inflammation | Modulation of inflammatory pathways | Measurement of cytokines (e.g., TNF-α, IL-6) in cell models like RAW 264.7 |
In Vivo Toxicology Methods
In vivo (Latin for "in the living") studies are conducted in whole living organisms, most commonly in rodent models such as mice and rats. cellbiolabs.com These studies provide a comprehensive assessment of a compound's effects within a complex biological system. nih.gov Key in vivo toxicology studies include:
Acute Toxicity Studies: These studies determine the effects of a single, high dose of a substance. The primary endpoints are typically mortality and the observation of clinical signs of toxicity over a short period (e.g., 14 days).
Repeated Dose Toxicity Studies: These studies, which can be sub-acute (e.g., 28 days) or sub-chronic (e.g., 90 days), involve the daily administration of the test compound. They are designed to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). A 13-week study on acetamide in rats, for example, evaluated general toxicological parameters, including hepatotoxicity and effects on the hematopoietic system, to establish a NOAEL. nih.gov
Developmental and Reproductive Toxicology (DART) Studies: These studies assess the potential for a compound to interfere with reproduction and normal development.
Carcinogenicity Studies: Long-term studies (typically two years in rodents) are conducted to evaluate the carcinogenic potential of a compound.
In a specific in vivo model of inflammation-induced preterm birth, this compound was shown to inhibit the NF-κB pathway. elsevierpure.com Toxicological evaluations of analogs of the related compound, N,N-diethyl-2-phenylacetamide, have included assessments of primary skin irritation, dermal toxicity, and acute oral toxicity, along with hematological and biochemical studies.
Interactive Data Table: Key In Vivo Toxicology Study Designs
| Study Type | Duration | Primary Objective | Key Endpoints |
| Acute Toxicity | Short-term (up to 14 days) | Determine the effects of a single high dose | Mortality, clinical signs of toxicity |
| Repeated Dose Toxicity | 28 days (sub-acute) to 90 days (sub-chronic) | Identify target organs and establish a NOAEL | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, histopathology |
| Carcinogenicity | Long-term (e.g., 2 years) | Assess the potential to cause cancer | Tumor incidence and latency |
Pharmacological Properties and Structure-Property Relationships
Effect of N,N-Dipropyl Moiety on Lipophilicity and Permeation
The N,N-dipropyl moiety plays a significant role in determining the physicochemical properties of this compound, particularly its lipophilicity and ability to permeate biological membranes.
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.comspectrabase.com It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). unl.edu
The lipophilicity of this compound and its derivatives can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com In these techniques, a more lipophilic compound will have a stronger interaction with the non-polar stationary phase and thus a longer retention time. The retention parameter, RM0, derived from RP-TLC, can be used as a measure of lipophilicity. unl.edu
Permeation
The ability of a drug to permeate biological membranes, such as the intestinal epithelium or the blood-brain barrier, is essential for its therapeutic efficacy. nih.gov The increased lipophilicity conferred by the N,N-dipropyl group generally enhances passive diffusion across these lipid-rich barriers. nih.gov
In vitro permeability assays are commonly used to predict the in vivo absorption of compounds. The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. nih.govscielo.br In this assay, the rate at which a compound crosses a monolayer of Caco-2 cells is measured. scielo.br Another common model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial lipid membrane.
While a higher lipophilicity due to the N,N-dipropyl moiety can improve permeation, an optimal balance is necessary. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic breakdown, which can negatively impact bioavailability.
Interactive Data Table: Influence of N,N-Dipropyl Moiety
| Physicochemical Property | Effect of N,N-Dipropyl Moiety | Rationale | Common Assessment Methods |
| Lipophilicity | Increased | The two propyl groups are non-polar alkyl chains. | RP-TLC, RP-HPLC, Shake-flask method (for log P) |
| Membrane Permeation | Generally Increased | Enhanced passive diffusion across lipid membranes. | Caco-2 permeability assay, PAMPA |
Impact of Substituent Modifications on Pharmacological Activity
The pharmacological activity of this compound derivatives can be significantly influenced by modifications to their chemical structure. The systematic study of how these structural changes affect biological activity is known as the structure-activity relationship (SAR). wikipedia.orgfiveable.me Quantitative structure-activity relationship (QSAR) models use mathematical equations to correlate chemical structure with biological activity. wikipedia.orgfiveable.melibretexts.org
Modifications to the N,N-Dipropyl Group
The size, shape, and lipophilicity of the N-alkyl substituents are critical determinants of pharmacological activity.
Alkyl Chain Length: Altering the length of the alkyl chains from propyl to other groups (e.g., methyl, ethyl, butyl) can impact the compound's fit within a biological target's binding site and its lipophilicity. For some biological targets, there may be an optimal alkyl chain length for maximal activity.
Branching and Cyclization: Introducing branching (e.g., isopropyl groups) or cyclizing the alkyl chains can introduce steric hindrance and alter the conformation of the molecule, which can lead to changes in binding affinity and selectivity for a particular receptor or enzyme.
Modifications to the Acetamide Backbone
Changes to the core acetamide structure can also have a profound effect on activity.
Substitution on the Acetyl Group: Introducing substituents on the methyl group of the acetamide can influence the electronic properties and steric bulk of the molecule. A QSAR study of α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsants found that highly branched and cyclic α-substituents were favorable for bioactivity. scispace.com
Replacement of the Acetyl Group: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can significantly alter the compound's properties and its interaction with biological targets.
Introduction of Other Functional Groups
Incorporating other functional groups into the this compound scaffold can introduce new interactions with biological targets, such as hydrogen bonding or ionic interactions. A study on acetazolamide-based carbonic anhydrase inhibitors showed that the removal of the acetamide group did not significantly change antimicrobial activity, but the introduction of polar pendant groups abolished it, suggesting that permeability was affected. scielo.br
Interactive Data Table: Impact of Structural Modifications on Pharmacological Activity
| Structural Modification | Potential Impact on Pharmacological Properties | Example from Related Compound Classes |
| Varying N-Alkyl Chain Length | Alters lipophilicity and steric fit in the binding site. | Optimal chain length often exists for maximal activity. |
| Introducing Branching in N-Alkyl Groups | Affects molecular conformation and can enhance selectivity. | Can improve binding affinity by providing a better fit to the target. |
| Substitution on the Acetyl Moiety | Modifies steric and electronic properties. | In some anticonvulsants, bulky α-substituents are beneficial. scispace.com |
| Introducing Polar Functional Groups | Can introduce new hydrogen bonding interactions but may decrease permeability. | In some carbonic anhydrase inhibitors, polar groups reduced antimicrobial activity. scielo.br |
Environmental Fate and Ecotoxicology of N,n Dipropylacetamide Analogues
Environmental Persistence and Mobility
The environmental persistence and mobility of N,N-dialkylacetamides are influenced by their physical and chemical properties, which dictate their distribution and longevity in various environmental compartments.
Studies on N,N-dimethylacetamide (DMAc) indicate that it is susceptible to biodegradation. In vertical flow wetlands, DMAc was completely degraded, with dimethylamine (B145610) (DMA) identified as the primary intermediate. The total organic carbon (TOC) removal rates in these systems reached over 99%. mdpi.com The nitrogen bound within the DMAc molecule was also completely nitrified. mdpi.com While specific studies on the anaerobic biodegradability of N,N-Dipropylacetamide are not available, research on its analogue DEET suggests it is not expected to biodegrade under either aerobic or anaerobic conditions in soil. nih.gov However, other studies have found DEET to be inherently to readily biodegradable. researchgate.net Microbial degradation of DEET has been observed by the soil bacterium P. putida, where it served as the sole carbon source. orst.edu
Table 1: Biodegradation Findings for this compound Analogues
| Analogue Compound | Condition | Degradation Pathway | Outcome |
|---|---|---|---|
| N,N-dimethylacetamide (DMAc) | Aerobic (Vertical Flow Wetlands) | Biodegradation | Complete degradation, >99% TOC removal |
| N,N-diethyl-m-toluamide (DEET) | Aerobic and Anaerobic (Soil) | Microbial degradation | Not expected to biodegrade |
| N,N-diethyl-m-toluamide (DEET) | Aerobic (Soil Bacterium P. putida) | Microbial degradation | Metabolized to 3-methyl benzoate (B1203000) and diethylamine |
The potential for a chemical to leach into groundwater is related to its mobility in soil. reachonline.eu For the analogue DEET, it is considered to be moderately mobile in soil. orst.edunih.gov This moderate mobility suggests a potential for leaching into groundwater, depending on soil type, rainfall, and other environmental factors. nih.gov Multimedia environmental fate modeling for DEET predicts that a significant portion of the compound that enters the environment is retained in receiving waters (approximately 79%) and soil (approximately 21%). researchgate.netnih.gov
Aquatic Environmental Behavior
The behavior of N,N-dialkylacetamides in aquatic environments is critical to understanding their potential impact on water resources.
Amides, in general, can undergo hydrolysis under both acidic and basic conditions, although this process can be slow. patsnap.comyoutube.com For the simple amide, acetamide (B32628), the hydrolysis half-life at 25 °C and pH 7 is estimated to be between 3,440 to 3,950 years, indicating high stability. nih.gov The analogue DEET is also noted to be stable to hydrolysis at typical environmental pH levels found in soil. orst.edu However, some studies on nitrosamine (B1359907) compounds, which can be structurally related to certain amide degradation products, have shown varying hydrolytic stability depending on the specific compound and pH. researchgate.net
Photocatalytic degradation is a potential pathway for the removal of organic compounds from water. Studies on the photocatalytic degradation of polyamide 66 (a polymer containing amide bonds) have shown its feasibility using UV irradiation and a TiO2 catalyst, resulting in significant mass loss of the material. ucl.ac.uk Research on the photocatalytic synthesis of amides in water using CdS nanoparticles as a heterogeneous photocatalyst suggests that the amide bond can be both formed and potentially cleaved under visible light irradiation in the presence of a suitable catalyst. researchgate.net The degradation of various amines, which can be components or degradation products of amides, has also been demonstrated through sonophotocatalytic processes. researchgate.net
Detection and Concentrations in Environmental Media (Surface Water, Groundwater, Drinking Water)
The presence of N,N-dialkylacetamide analogues has been documented in various water sources, reflecting their widespread use and persistence.
The insect repellent DEET is frequently detected in surface water, groundwater, and wastewater treatment plant effluents. cdc.govnih.gov Concentrations of DEET in surface waters have been reported to range from a few nanograms per liter (ng/L) to several micrograms per liter (µg/L). researchgate.net Specifically, in streams with urban wastewater, the median concentration of DEET was 0.05 µg/L, with the highest levels reaching 1.10 µg/L. orst.edu In a study of coastal waterways in eastern Australia, DEET was detected at concentrations ranging from 8 to 1500 ng/L. usgs.gov
Acetamide herbicides and their degradation products have also been detected in both ground and surface waters in the United States. usgs.gov Analytical methods have been developed for the determination of trace levels of acetamide and related compounds in surface and drinking water, with detection limits in the low microgram per liter (µg/L) range. researchgate.net For instance, EPA Method 535 outlines a procedure for the analysis of chloroacetanilide and other acetamide herbicide degradates in drinking water. thermofisher.com A study in Minnesota found DEET in wastewater and surface water at a maximum concentration of 47 parts per billion (ppb). health.state.mn.us
Table 2: Environmental Concentrations of this compound Analogues
| Analogue Compound | Environmental Medium | Concentration Range | Location/Study |
|---|---|---|---|
| N,N-diethyl-m-toluamide (DEET) | Surface Water (Streams with urban wastewater) | Median: 0.05 µg/L; Max: 1.10 µg/L | General finding orst.edu |
| N,N-diethyl-m-toluamide (DEET) | Surface Water, Groundwater, Drinking Water | 40 - 3000 ng/L | Worldwide review usgs.gov |
| N,N-diethyl-m-toluamide (DEET) | Coastal Waterways | 8 - 1500 ng/L | Eastern Australia usgs.gov |
| N,N-diethyl-m-toluamide (DEET) | Wastewater and Surface Water | Max: 47 ppb | Minnesota, USA health.state.mn.us |
| Acetamide Herbicides | Ground and Surface Water | Detected frequently | United States usgs.gov |
Ecotoxicological Implications
Assessing the ecotoxicological implications of this compound requires examining data from structurally similar compounds to infer potential environmental risks. The study of analogue compounds, such as certain dichloroacetamide and neonicotinoid acetamide derivatives, provides insight into how this class of chemicals might interact with various ecosystems.
Research on dichloroacetamide safeners, for example, indicates that aquatic species may be particularly sensitive. acs.org Benoxacor, a dichloroacetamide safener, is classified as highly toxic to some freshwater algae and moderately toxic to certain freshwater fish species. acs.org The biological activity and potential for these compounds to transform into products of increased ecotoxicological concern have led to them being viewed as contaminants of emerging concern. acs.org
The environmental fate of a compound is intrinsically linked to its ecotoxicological risk. For instance, the neonicotinoid acetamiprid (B1664982) is known to be mobile and can enter aquatic systems through runoff. epa.gov While this compound is considered practically nontoxic to freshwater and marine fish, it is very highly toxic to freshwater and marine invertebrates on an acute exposure basis. epa.gov Furthermore, acetamiprid is moderately toxic to terrestrial animals, including birds and honey bees, following acute exposure. epa.gov The persistence of such compounds is a key factor; acetamiprid degrades rapidly in soil but can persist in aquatic environments, prolonging potential exposure for sensitive invertebrate species. epa.govnih.gov
Table 2: Ecotoxicological Data for this compound Analogues
| Analogue Compound Class | Organism Group | Observed Effects | Source |
| Dichloroacetamides (e.g., Benoxacor) | Aquatic Autotrophs (Algae) | High toxicity | acs.org |
| Aquatic Animals (Fish) | Moderate toxicity | acs.org | |
| Neonicotinoids (Acetamiprid) | Aquatic Invertebrates | Very high toxicity | epa.gov |
| Aquatic Animals (Fish) | Practically nontoxic | epa.gov | |
| Terrestrial Animals (Birds) | Moderate acute toxicity | epa.gov | |
| Insects (Honey Bees) | Moderate toxicity | epa.gov |
Advanced Research Directions and Future Perspectives for N,n Dipropylacetamide
Development of Novel N,N-Dipropylacetamide-Based Therapeutics
The adaptability of the this compound structure makes it a valuable scaffold for the development of new therapeutic agents. Researchers are actively investigating its role in sophisticated drug delivery systems and as a precursor for advanced medical imaging agents.
Targeted drug delivery aims to concentrate medication at specific sites in the body, enhancing efficacy while minimizing side effects. semanticscholar.org One of the most promising areas of this research is mitochondrial drug delivery, which focuses on transporting therapeutic agents directly to the mitochondria, the energy-producing organelles within cells. chemicalbook.com Mitochondrial dysfunction is implicated in a variety of diseases, making it a critical therapeutic target. chemicalbook.com
While no nanoparticle drug delivery systems currently incorporate this compound as a primary component, its properties as a solvent and a stable chemical intermediate suggest its potential utility in the synthesis and formulation of such systems. researchgate.netflinders.edu.au The development of nanocarriers, such as liposomes and polymeric nanoparticles, is a key strategy for achieving targeted mitochondrial delivery. rsc.org These carriers are often functionalized with specific molecules to facilitate their uptake into mitochondria. rsc.org The chemical stability and moderate polarity of this compound could be advantageous in the manufacturing processes of these complex therapeutic vehicles. researchgate.net
Future research may explore the use of this compound derivatives as components of these nanocarriers or in the synthesis of drugs designed for mitochondrial targeting. The ability to tailor the chemical structure of this compound could allow for the creation of novel compounds that can effectively cross cellular and mitochondrial membranes, a crucial step in successful mitochondrial drug delivery. rsc.org
Positron Emission Tomography (PET) is a powerful medical imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in the body. nih.gov The development of novel radioligands is crucial for advancing diagnostic imaging in various diseases, including neuroinflammation and cancer. nih.govspectrabase.com
A significant advancement in this area involves the use of an this compound derivative in the creation of a promising PET radioligand. Researchers have developed a novel 18F-labeled ligand for the translocator protein (TSPO), named [18F]CB251, from a 6,8-di-substituted imidazo[1,2-a]pyridine-N,N-dipropylacetamide structure. spectrabase.com TSPO is a biomarker that is overexpressed in activated microglia, making it a key target for imaging neuroinflammation. spectrabase.com
The development of [18F]CB251 highlights the potential of this compound as a foundational structure for new PET tracers. spectrabase.com The synthesis of such radioligands is a multi-step process that requires stable and reactive intermediates. nih.gov The chemical properties of this compound lend themselves to the complex synthetic pathways required for producing these advanced imaging agents. researchgate.net Future research is likely to build upon this success, exploring other derivatives of this compound for the development of new radioligands targeting a range of biological markers for various diseases.
Application in Agricultural Chemistry (e.g., Fungicidal Compositions)
This compound is recognized for its role as an intermediate in the production of agrochemicals. researchgate.net While not typically used as an active fungicidal agent itself, its chemical structure is a component of more complex molecules that exhibit fungicidal properties. The broader class of N,N-dialkylcarboxamides, to which this compound belongs, is utilized in fungicidal compositions. cmu.edu
Research into new fungicidal agents often involves the synthesis of novel compounds by modifying existing chemical scaffolds. For instance, studies have shown that various N-substituted carboxamide and diamide (B1670390) derivatives possess significant fungicidal activity. cmu.edu These findings suggest that this compound could serve as a versatile starting material for the synthesis of new and more effective fungicides.
The development of novel fungicides is critical for managing crop diseases and ensuring food security. The chemical industry is continuously exploring new molecular structures to overcome challenges such as fungicide resistance. The use of this compound as a building block allows for the creation of a diverse range of chemical structures that can be screened for fungicidal activity against various plant pathogens.
Materials Science Applications
The application of this compound in the field of materials science is an area with potential for future exploration. Currently, there is limited specific research detailing its direct use in the synthesis of advanced materials. However, its properties as a solvent suggest potential applications in polymerization processes. nih.govspectrabase.com
Amide solvents, such as dimethylformamide (DMF) and dimethylacetamide (DMAC), are commonly used in the synthesis of polymers due to their ability to dissolve a wide range of monomers and polymers. This compound shares structural similarities with these solvents and is known to be a good solvent for certain substances, including its ability to dissolve alkali metals to form metastable blue solutions. spectrabase.com
Future research could investigate the utility of this compound as a solvent in the synthesis of specialty polymers, where its specific solvent properties might offer advantages over more conventional solvents. Its relatively high boiling point could be beneficial in polymerization reactions that require elevated temperatures. researchgate.net Furthermore, its potential as a plasticizer or as a component in the formulation of polymer composites remains an unexplored area of research.
Advanced Toxicological Methodologies for this compound
Understanding the toxicological profile of chemical compounds is essential for ensuring their safe use. Advanced toxicological methodologies are being employed to investigate the effects of this compound on biological systems.
Recent studies have utilized both in vitro (in a controlled laboratory environment) and in vivo (in a living organism) models to examine the biological effects of this compound. A notable study investigated the impact of this compound (DPA) and its analogue, N,N-diethylacetamide (DEA), on the NF-κB inflammatory pathway.
The in vitro component of this research demonstrated that DPA can attenuate the secretion of several pro-inflammatory cytokines, such as TNF-α and IL-6, from various cell lines when stimulated with lipopolysaccharide (LPS). Furthermore, DPA was found to inhibit the LPS-induced degradation of IκB-α, a key step in the activation of the NF-κB pathway.
The following table summarizes the key in vitro findings:
| Cell Line | Stimulant | Effect of this compound (DPA) |
| RAW 264.7 | LPS | Attenuated secretion of TNF-α, IL-6, IL-1, GM-CSF, MCP-1, and IL-10 |
| HTR-8/SVneo | LPS | Attenuated secretion of IL-6, IL-8, and MCP-1 |
| Human placental explants | LPS | Attenuated secretion of TNF-α, IL-6, GM-CSF, IL-8, MCP-1, and IL-10 |
| RAW 264.7 | LPS | Inhibited up-regulation of nitric oxide (NO) secretion and iNOS expression |
| RAW 264.7 | LPS | Inhibited degradation of IκB-α |
| RAW 264.7 | LPS | Inhibited NF-κB transcriptional activity |
In vivo studies are crucial for understanding how a compound behaves within a whole organism. While the aforementioned study focused more on the in vivo effects of DEA, the collective findings suggest that both DEA and DPA have the potential to act as novel therapeutic agents for inflammatory conditions. These advanced toxicological studies, employing both cellular and whole-animal models, provide a more comprehensive understanding of the biological activities and potential therapeutic applications of this compound.
Modern Alternative Methods in Genetic Toxicology
The field of genetic toxicology is shifting away from a heavy reliance on animal testing towards new approach methodologies (NAMs) that utilize human-relevant in vitro systems. scitovation.com For a compound like this compound, these modern methods offer a more nuanced assessment of genotoxic potential. Future research will likely incorporate transcriptomics-based biomarkers to identify molecular events related to the genotoxic mode of action. altex.org Techniques such as the high-throughput CometChip® assay, which measures DNA damage in single cells, and flow cytometry-based micronucleus assays can be integrated into a single experiment using metabolically competent human cell lines like HepaRG™ cells. scitovation.com This approach provides a comprehensive profile of genotoxicity, from DNA strand breaks to chromosomal damage, all within a human-relevant metabolic context. scitovation.com Such integrated testing platforms are aimed at reducing, replacing, and refining the use of animals in genetic toxicology. scitovation.com
Table 1: Comparison of Traditional and Modern Genetic Toxicology Methods
| Feature | Traditional Methods | Modern Alternative Methods |
|---|---|---|
| Test System | Often relies on bacterial (e.g., Ames test) or animal models. nih.gov | Utilizes human-relevant cell lines (e.g., HepaRG™) and 3D tissue models. scitovation.comaltex.org |
| Endpoints | Primarily focuses on mutation, clastogenicity, and aneuploidy. nih.gov | Integrates classic endpoints with transcriptomics, DNA damage quantification (CometChip®), and high-throughput screening. scitovation.comaltex.org |
| Data Output | Often qualitative (positive/negative). rjpbr.com | Quantitative data that allows for dose-response analysis and benchmark dose (BMD) determination. scitovation.com |
| Human Relevance | Limited by inter-species differences in metabolism and physiology. | Higher relevance due to the use of human cells and tissues with metabolic capabilities. scitovation.com |
Quantitative System for Effects Assessment
A significant evolution in toxicology is the move from a qualitative (mutagenic vs. non-mutagenic) to a quantitative system for assessing chemical effects. rjpbr.com This approach is critical for establishing a more precise risk assessment for this compound. By generating dose-response data from high-throughput in vitro assays, researchers can determine the point of departure (PoD) and calculate a benchmark dose (BMD), which is a more sophisticated measure of a substance's potency. scitovation.com Integrating these quantitative in vitro data with in vitro to in vivo extrapolation (IVIVE) models can provide a more accurate estimation of potential human risk, enhancing the regulatory utility of the data. scitovation.cominotiv.com
Use of Organ-on-a-Chip Technology
Organ-on-a-chip (OOC) technology represents a paradigm shift in in vitro modeling by emulating the physiological and mechanical environment of human organs. nih.gov These microfluidic devices, typically made from polymers like polydimethylsiloxane (B3030410) (PDMS), can co-culture multiple cell types in a 3D architecture, simulating organ-level functions. nih.govamegroups.org For this compound, OOC offers a powerful tool to investigate its metabolism and potential organ-specific toxicity.
A "liver-on-a-chip," for example, could be used to study the compound's hepatic metabolism and potential hepatotoxicity with greater accuracy than traditional 2D cell cultures. nih.gov Similarly, a "blood-brain barrier-on-a-chip" could assess its ability to enter the central nervous system, which is crucial given its status as an analog of the anticonvulsant Valproic Acid. vt.edunih.gov By connecting different OOC models (e.g., liver, kidney, gut), researchers can also study complex organ-organ interactions and the systemic effects of this compound, providing insights previously only obtainable through animal studies. nih.govdrug-dev.com
Computational Toxicology and Predictive Modeling
Computational toxicology, or in silico modeling, is an essential tool for prioritizing chemical testing and predicting potential hazards based on a compound's structure. azolifesciences.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's chemical structure and physicochemical properties with its biological activity or toxicity. mdpi.comnih.gov
For this compound, a QSAR approach could be used to:
Predict Genotoxicity: Screen for structural alerts that are associated with mutagenicity or other forms of DNA damage. nih.gov
Estimate Systemic Toxicity: Develop models to predict potential organ-specific toxicities, such as liver or kidney damage, by comparing its chemical features to those of known toxicants. researchgate.net
Prioritize Analogs for Testing: If new analogs of this compound are synthesized, QSAR can help predict their potential efficacy and toxicity profiles, allowing researchers to focus resources on the most promising candidates.
These in silico methods, by providing rapid and cost-effective screening, significantly reduce the reliance on animal testing and align with the 3Rs principles (Reduction, Replacement, Refinement). mdpi.com
Table 2: Illustrative Workflow for Computational Modeling of this compound
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Data Curation | Assemble high-quality data on the biological activity and toxicity of this compound and structurally similar compounds. | Chemical databases (e.g., ChEMBL, PubChem), literature review. |
| 2. Descriptor Calculation | Compute molecular descriptors that quantify the physicochemical properties of the molecules (e.g., size, shape, hydrophobicity, electronic properties). | Software like alvaDesc or open-source libraries (e.g., RDKit). researchgate.net |
| 3. Model Development | Use machine learning algorithms to build a predictive model linking the descriptors to the biological endpoint. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM). altex.orgmdpi.com |
| 4. Model Validation | Rigorously test the model's predictive power using internal and external validation sets to ensure its robustness and reliability. | Cross-validation, calculation of statistical metrics (R², Q²). mdpi.com |
| 5. Prediction & Analysis | Use the validated model to predict the activity of this compound or new, untested analogs. | Interpretation of model results to understand which structural features drive activity. |
Addressing Contradictory Biological Activity Data
As with many biologically active compounds, different studies on this compound may yield varied or even contradictory results. For instance, its anti-inflammatory effects have been demonstrated in specific models of inflammation-induced preterm birth, but its activity profile in other inflammatory contexts may differ. elsevierpure.comnih.gov Addressing these inconsistencies is crucial for a clear understanding of its therapeutic potential and risk profile.
Discrepancies in research findings often arise from differences in experimental design. To ensure that data on this compound are comparable and reproducible, future studies should prioritize systematic control of variables and the use of standardized conditions. This includes consistency in:
Cell Models: Using well-characterized and consistent cell lines or primary cells.
Exposure Conditions: Standardizing concentration ranges, duration of exposure, and vehicle controls.
Endpoint Measurement: Employing validated assays and consistent methodologies for measuring biological effects.
Metabolic Activation: When relevant, using a standardized metabolic activation system to account for the effects of metabolites. nih.gov
Adherence to standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for toxicity testing, can significantly improve data reliability. scitovation.com
Identify Sources of Heterogeneity: Investigate whether differences in study design, model system, or other variables can explain the variation in results.
Increase Statistical Power: By pooling data, a meta-analysis can detect significant effects that might be missed in smaller individual studies.
This approach can help resolve apparent contradictions in the literature and provide a more definitive understanding of the biological activity of this compound.
Proteomic Profiling for Off-Target Interactions
A comprehensive understanding of the molecular interactions of this compound within a biological system is crucial for elucidating its full therapeutic potential and anticipating potential side effects. While the primary targets of a compound are often the focus of initial research, identifying "off-target" interactions—unintended binding events with other proteins—is equally important. tandfonline.comtandfonline.com Proteomic profiling offers a suite of powerful, unbiased techniques to map the protein interaction landscape of a small molecule like this compound on a system-wide scale. proquest.com Although specific proteomic studies dedicated to the off-target profile of this compound are not extensively documented in publicly available literature, the application of established methodologies provides a clear path for future investigations.
Several cutting-edge proteomic strategies are particularly well-suited for the deconvolution of small molecule-protein interactions and can be applied to this compound. nih.gov These methods can be broadly categorized into those requiring a modified version of the compound (probe-based) and those that use the original, unmodified molecule (label-free).
Chemical Proteomics Approaches: This category involves synthesizing a chemical probe by attaching a reactive group and a reporter tag (like biotin) to the this compound molecule. tandfonline.comtandfonline.comazolifesciences.com This probe can then be introduced to cell lysates or living cells to covalently link to its binding partners. tandfonline.comtandfonline.com
Compound-Centric Chemical Proteomics (CCCP) : In this approach, an immobilized this compound molecule is used as "bait" to capture interacting proteins from a complex biological sample. tandfonline.com The captured proteins are then identified using mass spectrometry. criver.com A key advantage is its potential to identify a broad range of interactors, regardless of their enzymatic function. tandfonline.com
Activity-Based Protein Profiling (ABPP) : This technique is designed to identify targets within specific enzyme families. tandfonline.comacs.org If this compound were suspected of interacting with a particular class of enzymes, an activity-based probe could be designed to covalently bind to the active sites of these targets, allowing for their enrichment and identification. tandfonline.com
Label-Free Approaches: These methods offer the significant advantage of studying the compound in its native form, avoiding potential changes in binding activity that can result from chemical modification. nih.govtechnologynetworks.com
Thermal Proteome Profiling (TPP) : TPP is based on the principle that when a small molecule binds to a protein, it often increases the protein's thermal stability. nih.govconsensus.appspringernature.com In a TPP experiment, cell lysates or intact cells are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. springernature.comnih.gov Off-target proteins that bind to this compound would exhibit a shift in their melting temperature compared to untreated controls. consensus.appresearchgate.net This method allows for the unbiased identification of both direct and indirect targets in a physiological context. springernature.com
Limited Proteolysis-Mass Spectrometry (LiP-MS) : This technique assesses how drug binding alters a protein's structure. technologynetworks.comnih.gov Proteins are treated with a protease that cleaves them at specific sites. technologynetworks.com The binding of a small molecule like this compound can shield certain sites from cleavage or expose new ones by inducing conformational changes. technologynetworks.comnih.gov These changes in the resulting peptide patterns, as measured by mass spectrometry, can identify the binding proteins and even provide clues about the binding site. technologynetworks.com
The data generated from these approaches would enable the construction of a comprehensive off-target interaction map for this compound. Such a map is invaluable for predicting potential side effects, discovering new therapeutic applications (drug repurposing), and refining the compound's structure to enhance specificity. researchgate.net
The table below illustrates the type of data that could be generated from a hypothetical proteomic investigation into the off-target interactions of this compound.
| Potential Off-Target Protein | Proteomic Method | Observed Change | Potential Biological Implication |
|---|---|---|---|
| Enzyme Family X (e.g., a specific kinase or hydrolase) | Activity-Based Protein Profiling (ABPP) | Competitive displacement of an activity-based probe | Modulation of a signaling or metabolic pathway unrelated to the primary target. |
| Cytoskeletal Protein Y (e.g., a tubulin or actin-binding protein) | Thermal Proteome Profiling (TPP) | Increased thermal stability (positive melting point shift) | Alteration of cell structure, motility, or division. |
| Heat Shock Protein Z | Affinity Purification-Mass Spectrometry (AP-MS) | Co-elution with this compound probe | Interaction with cellular stress response pathways. |
| Nuclear Receptor A | Limited Proteolysis-Mass Spectrometry (LiP-MS) | Altered proteolytic cleavage pattern | Unintended effects on gene transcription and cellular regulation. |
Conclusion and Broader Impact of N,n Dipropylacetamide Research
Summary of Key Research Contributions
Research into N,N-Dipropylacetamide and related N,N-dialkylamides has made substantial contributions to several key areas. A primary focus has been its application in the nuclear fuel cycle as an alternative extractant to tri-n-butyl phosphate (B84403) (TBP) in PUREX (Plutonium and Uranium Recovery by Extraction) and other reprocessing processes. researchgate.net Studies have demonstrated that N,N-dialkylamides possess a high affinity for uranium and plutonium and offer significant advantages over TBP, such as more innocuous degradation products. researchgate.net
In the biomedical field, research has shown that this compound can inhibit the NF-kB pathway, which is involved in inflammation. elsevierpure.com In vitro and ex vivo models have demonstrated its ability to reduce the secretion of various pro-inflammatory cytokines, indicating potential therapeutic applications. elsevierpure.com Furthermore, early pharmacological studies investigated the kinetics of this compound as a primary amide of valproic acid, noting its rapid transformation into the acid in humans, which could offer advantages like slower absorption and more stable plasma levels. nih.gov
The compound is also well-established as a versatile solvent and an intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. cymitquimica.com Its chemical stability and moderate polarity make it suitable for a variety of chemical processes. cymitquimica.com
Table 1: Key Research Findings on this compound
| Research Area | Key Contribution | Reference |
|---|---|---|
| Nuclear Chemistry | Evaluated as an alternative extractant to TBP for reprocessing spent nuclear fuel, showing high affinity for Uranium and Plutonium. researchgate.net | researchgate.net |
| Pharmacology | Demonstrated inhibition of the NF-kB pathway, attenuating the secretion of inflammatory cytokines in preclinical models. elsevierpure.com | elsevierpure.com |
| Pharmacokinetics | Shown to be rapidly transformed into valproic acid in humans, with potential for slower absorption and more stable plasma levels compared to valproate administration. nih.gov | nih.gov |
| Organic Synthesis | Utilized as a solvent and chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com | cymitquimica.com |
| Solvent Chemistry | Investigated as a solvent for alkali metals, forming metastable blue solutions with Na-K alloy. rsc.org | rsc.org |
Societal and Industrial Relevance
The industrial applications of this compound are significant, primarily centering on its role in the chemical and nuclear sectors. As a solvent and intermediate, it is integral to the synthesis of various commercial products. cymitquimica.com
The most impactful industrial relevance lies in its potential use in the reprocessing of spent nuclear fuel. researchgate.net The management of nuclear waste is a critical societal challenge, and improving the safety and efficiency of reprocessing is paramount. wikipedia.orgosti.gov N,N-dialkylamides like this compound are considered promising alternatives to conventional extractants because their degradation products are less problematic for the separation process. researchgate.net The development of more robust and environmentally benign separation technologies is vital for the sustainability of nuclear energy and minimizing proliferation risks. researchgate.net
From a societal health perspective, the anti-inflammatory properties of this compound could have future relevance. Research showing its ability to attenuate inflammation-induced pathways could form the basis for developing novel therapeutic agents. elsevierpure.com
Future Challenges and Opportunities in this compound Research
Despite its promise, the research and application of this compound face several challenges that also present opportunities for future investigation.
Challenges:
Viscosity in Extraction Processes: A primary drawback of using N,N-dialkylamides in nuclear reprocessing is the increased viscosity of the organic phase, especially at higher concentrations of the extractant and extracted metals. researchgate.net This can impede process efficiency and requires further optimization.
Synthesis and Stability: In certain chemical reactions, the stability of related compounds can be a challenge, with decomposition to this compound being an unwanted side reaction. google.com
Environmental and Safety Data: Like many organic solvents, it must be handled with care to avoid inhalation or skin contact, necessitating comprehensive safety protocols in industrial applications. cymitquimica.com
Opportunities:
Advanced Separation Technologies: There is a significant opportunity to design and synthesize novel N,N-dialkylamide derivatives with improved extraction efficiency, selectivity, and physical properties (e.g., lower viscosity) for nuclear fuel reprocessing. researchgate.net
Therapeutic Development: The anti-inflammatory effects of this compound warrant further investigation. Future research could explore its mechanism of action in more detail and evaluate its potential in various disease models. elsevierpure.com
Green Chemistry: Developing more environmentally friendly synthesis routes for this compound and its derivatives is an ongoing opportunity that aligns with the broader goals of green chemistry.
Table 2: Summary of Challenges and Opportunities
| Category | Description |
|---|---|
| Challenge | High viscosity of the organic phase in solvent extraction applications, potentially hindering process efficiency. researchgate.net |
| Challenge | Unwanted decomposition to this compound during the synthesis of related chloroacetamides. google.com |
| Opportunity | Development of new N,N-dialkylamides with optimized properties for more efficient and safer nuclear waste reprocessing. researchgate.net |
| Opportunity | Further exploration of its anti-inflammatory properties for potential therapeutic applications. elsevierpure.com |
| Opportunity | Synthesis of novel complex molecules derived from this compound for applications in medical imaging and therapy. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dipropylacetamide in laboratory settings?
- Methodology : A high-yield synthesis involves refluxing dipropylamine hydrochloride with trimethyl orthoacetate (molar ratio 1:2.3) for 4 hours under inert conditions. The reaction produces a homogeneous solution, which is evaporated under reduced pressure to yield this compound as a light brown oil (99% yield). Structural confirmation is achieved via NMR (δ 3.17–3.30 ppm for propyl groups, 2.08 ppm for acetyl CH) and NMR (δ 170.0 ppm for carbonyl) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR resolve propyl chain conformations and carbonyl functionality .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm confirm the amide C=O stretch. Comparative IR data for related acetamides (e.g., N,N-Diethylacetamide) can validate spectral assignments .
- Mass Spectrometry : Exact mass (143.131014 g/mol) and fragmentation patterns aid in structural elucidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
